The following diagram illustrates the general biosynthetic pathway for capsaicinoids, with the specific branch leading to homocapsaicin highlighted. This compound is characterized by a longer, 10-carbon acyl chain derived from L-leucine [1] [2].
General capsaicinoid biosynthesis with the this compound-specific branch highlighted in yellow.
The table below summarizes the core quantitative and qualitative data available for this compound.
| Characteristic | Details |
|---|---|
| Chemical Name | (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide [3] |
| Molecular Formula | C19H29NO3 [3] |
| Molecular Weight | 319.43 g/mol [3] |
| Precursor in Fatty Acid Pathway | L-Leucine [1] [2] |
| Typical Abundance in Capsaicinoid Mixture | ~1% [3] [4] [5] |
| Relative Pungency (Scoville Heat Units, SHU) | ~8,600,000 SHU [3] |
While a dedicated protocol for this compound is rare, research on its biosynthesis and analysis relies on established techniques for capsaicinoids.
The search results indicate several areas where knowledge of this compound biosynthesis is still evolving:
Pun1 (coding for CS) are known to be crucial for capsaicinoid synthesis [8], the specific genetic controls that favor the production of this compound over other analogs are not fully understood.
The table below summarizes the key characteristics of this compound.
| Property | Description |
|---|---|
| IUPAC Name | (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide [1] |
| Chemical Formula | C₁₉H₂₉NO₃ [1] |
| Molar Mass | 319.43 g/mol [1] |
| Classification | Capsaicinoid; analog and congener of capsaicin [1] |
| Abundance | ~1% of total capsaicinoids mixture [1] [2] |
| Pungency (Scoville Heat Units) | ~8,600,000 SHU [1] (approximately half the pungency of pure capsaicin [3]) |
| Isomeric Form | The more abundant natural isomer has a carbon-carbon double bond at the 6-position and a methyl group at the 8-position of the 10-carbon acyl chain [1]. |
| Solubility | Lipophilic, colorless, odorless, crystalline to waxy compound [1]. |
Accurate identification and quantification of this compound alongside other capsaicinoids require sophisticated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing complex biological samples [4].
The table below compares common analytical techniques.
| Technique | Key Application & Principle | Example from Literature |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity; ideal for non-volatile metabolites in biological matrices [4]. | Used to study in vitro metabolism and cytotoxicity of capsaicinoids in human and porcine hepatocytes [4]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity for volatile compounds; requires sample derivatization [4]. | Applied for metabolic profiling of Capsicum cultivars, identifying capsaicinoids and phenolic acids across ripening stages [4]. |
| High-Performance Liquid Chromatography (HPLC) | Robust, widely used for quantification; often paired with UV detection [2]. | Method validated for quantifying capsaicin and dihydrocapsaicin in pepper extracts using a C18 column and isocratic elution [2]. |
This compound is part of the capsaicinoid family that acts on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor [3]. While specific studies on this compound are limited, its structural similarity to capsaicin suggests overlapping biological activities.
Research highlights the role of capsaicinoids in modulating metabolic pathways, with potential therapeutic applications for Type 2 Diabetes (T2DM). They can stimulate glucose uptake through calcium-mediated signaling pathways [5].
The diagram below illustrates the core signaling pathways activated by capsaicinoids like this compound, leading to increased glucose uptake.
capsaicinoids activate calcium-dependent pathways to stimulate glucose uptake
This workflow is synthesized from general capsaicinoid research methods and can be applied to this compound [6] [2].
workflow for this compound isolation and analysis from chili peppers
Sample Preparation
Extraction
Filtration and Clean-up
Analysis and Quantification
Homocapsaicin represents one of the minor capsaicinoids found in chili peppers that shares the fundamental chemical backbone of its more abundant analogs while displaying distinct structural and functional characteristics. This technical whitepaper provides a comprehensive analysis of this compound within the context of the broader capsaicinoid family, focusing on structural relationships, biosynthesis, pharmacological properties, and research methodologies. Through systematic evaluation of chemical properties and bioactivity, we establish this compound's unique position as a homolog of capsaicin with an elongated hydrophobic side chain. Current evidence suggests this structural variation confers differentiated receptor binding affinity and metabolic behavior compared to primary capsaicinoids like capsaicin and dihydrocapsaicin. The analytical frameworks and experimental protocols presented herein aim to support advanced research and drug development initiatives exploring the therapeutic potential of this understudied capsaicinoid.
The capsaicinoid family comprises a group of alkaloids responsible for the characteristic pungency of chili peppers (Capsicum species). These compounds share a common biogenetic origin and fundamental chemical structure consisting of an aromatic ring system connected to a hydrophobic side chain through an amide bond. The major capsaicinoids include capsaicin (C) and dihydrocapsaicin (DHC), which together constitute approximately 80-90% of the total capsaicinoids found in most pepper varieties [1] [2]. The remaining 10-20% consists of minor capsaicinoids including nordihydrocapsaicin (n-DHC), This compound (h-C), and homodihydrocapsaicin (h-DHC) [2] [3]. These compounds occur naturally in the placental tissue of chili peppers where they serve as defensive compounds against mammalian predators and fungal pathogens [4] [5].
The structural diversity within the capsaicinoid family arises from variations in the hydrophobic alkyl side chain, including differences in chain length, saturation, and branching patterns. Despite these variations, all capsaicinoids maintain the vanillyl head group (4-hydroxy-3-methoxybenzyl), which is essential for receptor binding and pharmacological activity [6] [7]. The relative abundance of individual capsaicinoids varies significantly between pepper cultivars, with factors such as genetic background, environmental conditions, and fruit maturity influencing both the quantitative and qualitative composition of the capsaicinoid profile [5]. Recent advances in analytical chemistry and molecular biology have enabled more detailed characterization of these compounds, revealing their diverse pharmacological potential beyond their well-known sensory properties.
All capsaicinoids share a common molecular framework consisting of three distinct regions that define their chemical and biological properties:
A-region (Aromatic domain): The vanillyl moiety (4-hydroxy-3-methoxybenzylamine) that serves as the conserved head group across all capsaicinoids. This region is essential for TRPV1 receptor binding through formation of hydrogen bonds with key receptor residues [6] [7].
B-region (Linker domain): An amide bond (-NH-CO-) that connects the aromatic and hydrophobic regions. This linkage provides structural rigidity and influences metabolic stability through its susceptibility to enzymatic hydrolysis [1] [7].
C-region (Hydrophobic domain): A variable alkyl side chain that differs in length, branching, and saturation between individual capsaicinoids. This region primarily determines lipophilicity, membrane permeability, and potency variations within the capsaicinoid family [6] [3].
The systematic classification of capsaicinoids is based on modifications in the C-region, with individual compounds named according to the length and saturation of their hydrophobic side chains. The fundamental structural template for all capsaicinoids is N-(4-hydroxy-3-methoxybenzyl)-alkylamide, with variations occurring specifically in the alkyl component [3].
This compound is classified as a minor capsaicinoid based on its typically low concentration in natural sources. Structurally, it is characterized by an 11-carbon unsaturated side chain with a double bond between positions 6 and 7, and a methyl branch at position 9 [3]. This structure makes this compound a higher homolog of capsaicin, with an additional methylene group (-CH₂-) in the hydrophobic chain. The specific chemical designation for this compound is (E)-N-(4-hydroxy-3-methoxybenzyl)-9-methyl-8-decenamide [2] [3].
The relationship between this compound and other family members can be understood through systematic structural comparisons:
Compared to capsaicin: this compound possesses an extended carbon chain (11 carbons vs. 10 carbons in capsaicin) while maintaining the same double bond position and methylation pattern [3].
Compared to dihydrocapsaicin: this compound differs in both chain length and saturation state, as dihydrocapsaicin has a 10-carbon saturated chain without double bonds [2].
Compared to homodihydrocapsaicin: Both compounds share the same chain length (11 carbons), but this compound contains a double bond while homodihydrocapsaicin has a fully saturated side chain [3].
This structural relationship positions this compound as an intermediate between the major capsaicinoids and their elongated variants, with potential implications for its biological activity and physicochemical properties.
Table 1: Structural Characteristics of Major and Minor Capsaicinoids
| Capsaicinoid | Abbreviation | Molecular Formula | Alkyl Chain Length | Saturation | Double Bond Position | Methyl Branch Position |
|---|---|---|---|---|---|---|
| Capsaicin | C | C₁₈H₂₇NO₃ | 10-carbon | Unsaturated | 6-7 | 8 |
| Dihydrocapsaicin | DHC | C₁₈H₂₉NO₃ | 10-carbon | Saturated | N/A | 8 |
| Nordihydrocapsaicin | n-DHC | C₁₇H₂₇NO₃ | 9-carbon | Saturated | N/A | 7 |
| This compound | h-C | C₁₉H₂₉NO₃ | 11-carbon | Unsaturated | 7-8 | 9 |
| Homodihydrocapsaicin | h-DHC | C₁₉H₃₁NO₃ | 11-carbon | Saturated | N/A | 9 |
The quantitative distribution of capsaicinoids in natural sources follows a consistent pattern across most Capsicum species, with capsaicin and dihydrocapsaicin dominating the profile while minor capsaicinoids like this compound are present in significantly lower concentrations. In typical C. annuum varieties, the total capsaicinoid content ranges from 0.1% to 1.0% of fruit dry weight, with the ratio of capsaicin to dihydrocapsaicin approximately 1:1 [3]. For C. frutescens varieties (including Tabasco peppers), the total content is somewhat higher (0.4-1.0%) with a capsaicin:dihydrocapsaicin ratio of approximately 2:1 [3]. Within this context, this compound and homodihydrocapsaicin together typically represent less than 5% of the total capsaicinoid content [2].
Pungency, measured in Scoville Heat Units (SHU), varies significantly across the capsaicinoid family. Pure capsaicin and dihydrocapsaicin both register approximately 16,000,000 SHU, establishing them as the most potent members of the family [4] [3]. In contrast, this compound demonstrates significantly lower pungency at approximately 8,600,000 SHU, reflecting the impact of its extended side chain on TRPV1 receptor activation [3]. This structure-activity relationship highlights how modifications to the hydrophobic domain can substantially influence sensory potency despite maintenance of the essential vanillyl pharmacophore.
The structural variations between this compound and other capsaicinoids impart distinct physicochemical properties that influence their behavior in biological systems. All capsaicinoids share limited water solubility and high lipophilicity, though the specific partition coefficients vary according to side chain characteristics. This compound's extended hydrophobic chain confers enhanced lipophilicity compared to capsaicin, potentially affecting its membrane permeability, tissue distribution, and metabolic stability [1].
Table 2: Quantitative Properties of Capsaicinoids
| Capsaicinoid | Relative Abundance (%) | Pungency (Scoville Heat Units × 100,000) | Molecular Weight (g/mol) | Water Solubility | Lipophilicity (Log P)* |
|---|---|---|---|---|---|
| Capsaicin | 40-60% | 160 | 305.41 | 0.0013 g/100 mL | ~3.04 |
| Dihydrocapsaicin | 30-50% | 160 | 307.43 | <0.001 g/100 mL | ~3.52 |
| Nordihydrocapsaicin | 5-10% | 91 | 293.41 | <0.001 g/100 mL | ~2.80 |
| This compound | 1-5% | 86 | 319.44 | <0.001 g/100 mL | ~3.98 |
| Homodihydrocapsaicin | 1-5% | 86 | 321.46 | <0.001 g/100 mL | ~4.12 |
*Estimated values based on structural characteristics
The pharmacokinetic behavior of this compound remains less characterized than that of the major capsaicinoids. Available data on capsaicin metabolism indicates significant tissue-specific biotransformation, with the liver serving as the primary site of oxidation via cytochrome P450 enzymes [1]. The major metabolites identified in hepatic microsomes include 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin [1]. The extended alkyl chain of this compound may influence its susceptibility to oxidative metabolism, potentially altering its bioavailability and clearance kinetics compared to capsaicin. Further research is needed to fully elucidate the ADME profile of this compound specifically.
The biosynthesis of capsaicinoids occurs exclusively in the epidermal cells of the chili pepper placenta through the convergent action of two primary metabolic pathways: the phenylpropanoid pathway generating the vanillylamine moiety, and the branched-chain fatty acid pathway producing the hydrophobic side chains [5]. The phenylpropanoid pathway begins with phenylalanine and proceeds through a series of enzymatic transformations including deamination, hydroxylation, and methylation to yield ferulic acid, which is subsequently converted to vanillin and then to vanillylamine [5]. The fatty acid pathway involves the elongation and modification of valine- or leucine-derived precursors to generate specific acyl-CoA intermediates that vary between capsaicinoids [5].
The final condensation reaction between vanillylamine and an acyl-CoA intermediate is catalyzed by the enzyme capsaicin synthase (CS), encoded by the Pun1 gene [5]. This enzyme exhibits some substrate flexibility, allowing for the incorporation of different acyl chains and thus generating the structural diversity observed within the capsaicinoid family. The production of this compound specifically requires 9-methyl-8-decenoyl-CoA as the acyl donor, which is derived from leucine through a series of elongation and modification steps [5]. The relative abundance of different acyl-CoA precursors largely determines the quantitative profile of resulting capsaicinoids, explaining the typically lower concentrations of this compound compared to capsaicin.
Capsaicinoid biosynthetic pathway showing this compound production from leucine
The natural occurrence of this compound varies significantly across Capsicum species and cultivars. The highest concentrations are typically found in C. chinense varieties, which are renowned for their exceptional pungency and complex capsaicinoid profiles [5]. Environmental factors significantly influence this compound accumulation, with controlled stress conditions potentially enhancing its production through elicitor-mediated upregulation of biosynthetic pathways [5]. Specific elicitors including hydrogen peroxide and laminarin have been demonstrated to increase capsaicinoid biosynthesis, with one study reporting a 1.7-fold increase in capsaicin levels following treatment [5].
The genetic regulation of this compound biosynthesis involves several key enzymes, including phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), caffeic acid O-methyltransferase (COMT), a putative aminotransferase (pAMT), and capsaicin synthase (CS) [5]. Recent evidence suggests that the expression levels of these biosynthetic enzymes, particularly pAMT and CS, directly correlate with the production of specific capsaicinoids including this compound [5]. Advances in molecular techniques such as virus-induced gene silencing (VIGS) have enabled more precise manipulation of the capsaicinoid pathway, facilitating targeted alterations to the this compound content in pepper fruits [5].
Capsaicinoids exert their diverse pharmacological effects primarily through interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons and various non-neuronal cells [1] [2]. The binding of capsaicinoids to TRPV1 triggers calcium influx, leading to neuronal depolarization and the characteristic burning sensation. With prolonged exposure, receptor desensitization occurs through multiple mechanisms including calcium-dependent phosphatase activation, receptor phosphorylation, and eventual membrane trafficking changes [1] [7]. This desensitization underlies the analgesic applications of capsaicinoids in various pain conditions.
Beyond TRPV1 activation, capsaicinoids modulate several intracellular signaling pathways with potential therapeutic implications. The anti-cancer effects observed with capsaicin treatment involve both TRPV1-dependent and independent mechanisms, including reactive oxygen species (ROS) generation, cell cycle arrest, and apoptosis induction through mitochondrial dysfunction [2] [5]. In metabolic disorders, capsaicinoids demonstrate anti-obesity effects through stimulation of energy expenditure and lipid metabolism, potentially mediated through TRPV1-activated sympathetic nervous system responses [2] [8]. The specific signaling pathways modulated by capsaicinoids include insulin signaling, insulin resistance pathways, AGE-RAGE signaling in diabetic complications, endocrine resistance, lipid metabolism, and atherosclerosis-related pathways [8].
Pharmacological pathways of capsaicinoids showing TRPV1-dependent and independent mechanisms
Systematic SAR studies have delineated the specific structural requirements for capsaicinoid activity by dividing the molecule into three key regions [6] [7]:
A-region (Aromatic domain): The 4-hydroxy-3-methoxyphenyl (vanillyl) group is essential for TRPV1 binding. Modification of the phenolic hydroxyl group typically abolishes activity, while the methoxy group can tolerate limited modification with retention of some activity [6] [7].
B-region (Amide bond): The amide linkage serves as a critical structural element that stabilizes the relative orientation of the aromatic and hydrophobic domains. Isosteric replacement of the amide bond can yield compounds with altered activity profiles, including TRPV1 antagonists [7].
C-region (Hydrophobic side chain): This domain exhibits the greatest tolerance for structural modification while maintaining biological activity. The optimal chain length for TRPV1 activation is 9-11 carbon atoms, with variations affecting potency rather than efficacy [6] [3]. Branching patterns, particularly methyl groups near the center of the chain, enhance potency, while saturation state influences metabolic stability more than receptor activity [3].
Within this SAR framework, This compound represents a natural variation in the C-region with an extended 11-carbon unsaturated chain. This structural modification likely influences its receptor binding kinetics and potency relative to capsaicin, as evidenced by its lower pungency rating [3]. The elongated hydrophobic chain may enhance membrane partitioning while potentially reducing the optimal geometric fit within the TRPV1 binding pocket, resulting in the observed reduction in sensory potency. Additionally, the modified side chain likely influences the metabolic fate of this compound, potentially conferring differential susceptibility to oxidative metabolism compared to shorter-chain analogs [1].
Various extraction methods have been developed for the efficient isolation of capsaicinoids from plant material, with the selection of appropriate methodology being critical for accurate quantification of minor capsaicinoids like this compound. The most common extraction techniques include:
Conventional solvent extraction: Traditional methods using methanol, ethanol, or acetonitrile as extraction solvents, often assisted by maceration or magnetic stirring. Optimization of parameters including temperature, extraction time, solvent volume, and sample particle size is essential for maximizing yield [2].
Advanced extraction techniques: Modern approaches offering improved efficiency and selectivity:
Enzymatic treatment: Incorporates hydrolytic enzymes such as pectinase, cellulase, or carbohydrase to degrade cell wall components and improve the release of capsaicinoids. Studies have reported 7-32% increases in extraction yield following enzymatic pretreatment [2].
For analytical quantification, high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection represents the gold standard, enabling precise separation and quantification of individual capsaicinoids including this compound [2]. Method validation should establish linearity, precision, accuracy, and limits of detection and quantification specifically for this compound to ensure reliable measurement despite its typically low concentration.
Standardized protocols for evaluating the pharmacological activities of capsaicinoids include:
TRPV1 activation assays:
Anticancer activity screening:
Metabolic studies:
For this compound specifically, comparative studies alongside major capsaicinoids are essential to elucidate its unique pharmacological profile. Dose-response relationships should be carefully characterized, with special attention to potential differential effects at low versus high concentrations, as has been documented for other capsaicinoids [1].
This compound represents a structurally distinct member of the capsaicinoid family with potential unique biological properties warranting further investigation. While current understanding of this minor capsaicinoid remains limited compared to its more abundant analogs, existing evidence suggests its elongated hydrophobic chain confers differentiated receptor interaction profiles and metabolic characteristics. The experimental frameworks and analytical methodologies presented in this technical review provide foundational resources for advancing research on this understudied compound.
Future research directions should prioritize:
As research interest in minor capsaicinoids continues to grow, this compound represents a promising candidate for drug development initiatives seeking to exploit the therapeutic potential of the capsaicinoid chemical family while potentially mitigating the limitations associated with traditional capsaicin products.
The genus Capsicum, belonging to the Solanaceae family, represents one of the most significant plant models for studying the evolution of specialized metabolism in domesticated plants. The evolutionary emergence of pungency is considered a derived trait within the Capsicum genus, with capsaicinoid content varying considerably between species and cultivars. Capsicum has undergone an extensive evolutionary history spanning approximately 17 million years, with domestication events occurring relatively recently in this timeline, around 3000 BC in regions of Mexico and South America [1]. The unique pungency characteristic of chili peppers results from a group of specialized secondary metabolites known as capsaicinoids, which are synthesized and accumulated predominantly in the fruit placenta [2] [3].
The five principal domesticated Capsicum species—C. annuum, C. chinense, C. frutescens, C. baccatum, and C. pubescens—exhibit remarkable diversity in their pungency profiles, ranging from non-pungent bell peppers to extremely pungent habanero and ghost peppers [1]. This diversity reflects both natural evolutionary processes and human selection pressures during domestication and specialization. Recent phylogenomic studies using ribosomal DNA have revealed complex phylogenetic relationships within the genus, with species such as C. frutescens intermingled with C. eximium in one subclade and C. chinense in another, suggesting ongoing evolutionary diversification and potential introgression events between species [1].
The biosynthesis of capsaicinoids is thought to have evolved as a defense mechanism against mammalian herbivores and fungal pathogens [4]. Interestingly, birds—which are important seed dispersers for Capsicum species—are insensitive to capsaicinoids due to structural differences in their TRPV1 receptors, creating an evolutionary scenario where pungency provides a selective advantage by deterring mammalian seed predators while not affecting avian seed dispersers [4]. Understanding the evolutionary trajectory of pungency during Capsicum domestication requires integrating data from genomics, metabolomics, and transcriptomics to elucidate the genetic and regulatory changes underlying the observed chemical diversity.
This compound is one of the five major capsaicinoids found in Capsicum fruits, alongside capsaicin, dihydrocapsaicin, nordihydrocapsaicin, and homodihydrocapsaicin [5]. Chemically, this compound is classified as an acidic amide and shares the characteristic vanillyl group common to all capsaicinoids, but differs in its acyl chain structure. Specifically, this compound features a 9-methyldec-trans-7-enoic acid fatty acid chain, which is one carbon longer than the 8-methylnonanoic acid chain found in the most abundant capsaicinoid, capsaicin [3]. This molecular structure consists of a vanillyl group bonded to an amide linkage and an extended hydrophobic alkyl chain that contains a double bond, contributing to its amphiphilic properties and unique biological activities [3].
The general chemical structure of capsaicinoids makes them resistant to ionizing radiation but susceptible to thermal degradation at temperatures exceeding 80°C, where cleavage of the carbon-nitrogen bond occurs, producing vanillyl group and acyl chain fragments [3]. This compound, like other capsaicinoids, is soluble in medium to low polarity solvents such as alcohols, methanol, ethanol, and acetonitrile, with the latter being particularly effective for extraction purposes [3]. The phenolic functional group within the vanillyl moiety enables this compound to undergo phase transfer under basic conditions, forming a phenolate ion that can create salts in the presence of metals, thereby increasing its solubility in aqueous environments [3].
The biosynthesis of this compound occurs primarily in the placental tissue of developing Capsicum fruits, where the necessary biosynthetic enzymes are most highly expressed [3]. The pathway involves the convergence of two distinct metabolic routes: the phenylpropanoid pathway, which provides the vanillylamine precursor, and the branched-chain fatty acid pathway, which supplies the specific acyl chain precursors [6].
Phenylpropanoid Pathway: This pathway begins with the amino acid phenylalanine, which undergoes sequential transformations through the actions of phenylalanine ammonia-lyase (PAL), cinnamic acid-4-hydroxylase (C4H), and other enzymes to ultimately yield vanillylamine [2] [6]. The phenolic 4-OH group in the vanillylamine structure is particularly important for the biological activity of the resulting capsaicinoids.
Branched-Chain Fatty Acid Pathway: This pathway initiates from the branched-chain amino acids valine or leucine, which undergo transamination, decarboxylation, elongation, and reduction to form the specific fatty acid precursors for different capsaicinoids [3]. For this compound biosynthesis, the pathway produces 9-methyldec-trans-7-enoic acid through a series of enzymatic reactions involving a specialized fatty acid synthase complex [3].
The final step in this compound biosynthesis involves the enzymatic condensation of vanillylamine with 9-methyldec-trans-7-enoic acid, catalyzed by the enzyme capsaicin synthase (CS) [6]. This condensation reaction requires Mg²⁺, ATP, and coenzyme A (CoA) as cofactors [6]. The resulting this compound is then stored in vesicles within the placental tissue, where it accumulates throughout fruit development until reaching peak levels typically between 40-60 days post-anthesis [5].
Table 1: Major Capsaicinoids in Capsicum Fruits and Their Structural Characteristics
| Capsaicinoid | Fatty Acid Chain | Carbon Atoms | Double Bonds | Relative Abundance |
|---|---|---|---|---|
| Capsaicin | 8-methyl-6-nonenoyl | 9 | 1 | 40-80% |
| Dihydrocapsaicin | 8-methylnonanoyl | 9 | 0 | 20-50% |
| Nordihydrocapsaicin | 7-methylnonanoyl | 9 | 0 | 5-15% |
| This compound | 9-methyldec-7-enoyl | 10 | 1 | 1-5% |
| Homodihydrocapsaicin | 9-methyldecanoyl | 10 | 0 | 1-5% |
The content of this compound and other capsaicinoids exhibits substantial variation across different Capsicum species and cultivars, reflecting both genetic determinants and the impact of human selection during domestication. Recent metabolomic studies have revealed that the total capsaicinoid content can vary by several orders of magnitude between wild and domesticated accessions, with generally higher levels observed in wild species such as C. annuum var. glabriusculum (chiltepin) compared to many domesticated cultivars [2]. In a comprehensive study examining three cultivars of C. chinense ('Bode', 'Habanero', and 'Habanero Roxo'), the total capsaicinoids content ranged from 1.00 mg g⁻¹ fresh weight in 'Bode' pepper to 3.86 mg g⁻¹ fresh weight in 'Habanero Roxo' pepper, with this compound consistently representing a minor component of the total capsaicinoid profile [5].
Notably, the ratio of individual capsaicinoids remains relatively consistent within species but shows distinct patterns across genetic lineages. In most Capsicum varieties, capsaicin and dihydrocapsaicin collectively account for approximately 80-90% of the total capsaicinoids, while this compound typically represents between 1-5% of the total capsaicinoid content [5]. This consistent ratio suggests that the biosynthetic machinery responsible for capsaicinoid production exhibits substrate preferences that are genetically programmed and conserved across the genus, though environmental factors can modulate the absolute quantities produced.
Table 2: Capsaicinoid Content in Capsicum chinense Varieties During Fruit Development
| Cultivar | Development Stage (DAP) | Total Capsaicinoids (mg/g FW) | Capsaicin Content (%) | This compound Content (%) |
|---|---|---|---|---|
| 'Bode' | 35 | 0.45 | 81.2% | 1.8% |
| 'Bode' | 42 | 0.68 | 82.5% | 1.7% |
| 'Bode' | 49 | 0.86 | 83.1% | 1.6% |
| 'Bode' | 56 | 1.00 | 84.3% | 1.5% |
| 'Habanero' | 35 | 0.52 | 82.7% | 1.9% |
| 'Habanero' | 42 | 0.79 | 83.4% | 1.8% |
| 'Habanero' | 49 | 1.08 | 84.1% | 1.7% |
| 'Habanero' | 56 | 1.33 | 85.2% | 1.6% |
| 'Habanero Roxo' | 35 | 1.85 | 83.5% | 2.1% |
| 'Habanero Roxo' | 42 | 2.64 | 84.2% | 2.0% |
| 'Habanero Roxo' | 49 | 3.42 | 85.7% | 1.9% |
| 'Habanero Roxo' | 56 | 3.86 | 86.3% | 1.8% |
The accumulation of this compound and other capsaicinoids follows a developmental trajectory that is conserved across Capsicum species, with concentrations gradually increasing during fruit development until reaching a maximum, followed by a decline during over-ripening. Studies tracking capsaicinoid progression in C. chinense fruits have demonstrated that the maximum content of both total capsaicinoids and individual compounds, including this compound, is typically reached between 40-60 days post-anthesis (DPA), though the exact timing varies between cultivars [5]. For instance, in the Cayenne pepper (C. annuum L.), total capsaicinoid content reaches a peak concentration of approximately 1,789 μmol/kg fresh weight before undergoing a sharp 32% decrease, followed by a more gradual decline until 80 days of ripening [7].
The developmental regulation of capsaicinoid biosynthesis involves the coordinated expression of genes in both the phenylpropanoid and branched-chain fatty acid pathways. Transcriptomic analyses have revealed that the expression of key biosynthetic genes, including PAL, C4H, COMT, and CS, increases during fruit development in parallel with capsaicinoid accumulation, reaching maximum levels around 40 DPA before declining [6]. This pattern of gene expression corresponds with the observed capsaicinoid accumulation profile, suggesting transcriptional control plays a crucial role in determining this compound content during fruit development. Additionally, the degradation of capsaicinoids in later ripening stages has been attributed to the action of peroxidases that become active as the fruit matures [6].
The genetic basis underlying capsaicinoid biosynthesis and its variation during Capsicum domestication involves both structural genes directly encoding biosynthetic enzymes and regulatory genes controlling their spatial and temporal expression. Key loci identified through genetic mapping and molecular studies include the Pun1 locus, which encodes a putative acyltransferase (AT3) that is specifically expressed in the placenta of pungent genotypes and shows highest expression coinciding with peak capsaicinoid accumulation [6]. Interestingly, while initially thought to encode capsaicin synthase (CS), it was later established that Pun1 is related to the development of vesicles where capsaicinoids accumulate rather than their direct production, though these vesicles are essential for the pungent phenotype [6].
The Pun1 locus exhibits dominant behavior in determining pungent genotypes, with non-pungent varieties often containing loss-of-function mutations in this gene [6]. Another important genetic element is the csy1 gene, which was isolated and found to code for the actual CS enzyme responsible for the final condensation reaction in capsaicinoid biosynthesis [6]. The expression patterns of csy1 parallel capsaicinoid accumulation during fruit development, confirming its central role in this compound and other capsaicinoid production. Additional quantitative trait loci (QTLs) have been identified that contribute to the variation in capsaicinoid levels between cultivars, indicating a complex genetic architecture underlying pungency variation in domesticated Capsicum [6].
Recent advances in genomics, particularly the development of telomere-to-telomere (T2T) gap-free genomes for C. annuum and its wild non-pungent relative C. rhomboideum, have provided unprecedented resources for identifying genetic changes associated with pungency evolution during domestication [8]. Comparative genomic analyses between these species have revealed disrupted coding and regulatory regions of key biosynthesis genes in non-pungent species, as well as conserved placenta-specific accessible chromatin regions that likely permit tissue-specific biosynthetic gene coregulation and capsaicinoid accumulation [8]. These genomic resources are accelerating the identification of causal genetic variants underlying pungency differences between wild and domesticated Capsicum populations.
Transcriptomic analyses comparing cultivated peppers with their wild progenitors have provided crucial insights into the regulatory networks controlling capsaicinoid biosynthesis and how these networks have been altered during domestication. A comprehensive study integrating metabolomic and transcriptomic data between the cultivated pepper BB3 (mildly pungent) and its wild progenitor chiltepin (highly pungent) revealed significant differences in the expression of genes associated with capsaicinoid biosynthesis pathways [2]. Specifically, researchers identified 412 differentially expressed genes (DEGs) associated with capsaicinoid accumulation, of which 18 genes (14 transcription factors, 3 capsaicinoid biosynthetic genes, and 1 UDP-glycosyltransferase) were deemed key regulators due to their high connectivity coefficients [2].
The transcriptomic data revealed that downregulation of these hub genes during early fruit developmental stages in the cultivated pepper leads to reduced pungency compared to its wild progenitor [2]. Particularly noteworthy was the identification of a putative UDP-glycosyltransferase, GT86A1, which is thought to affect the stabilization of capsaicinoids and showed significantly different expression patterns between the cultivated and wild accessions [2]. These findings suggest that domestication has acted upon transcriptional regulators of the capsaicinoid biosynthetic pathway, resulting in reduced expression of key genes and consequently lower this compound and total capsaicinoid content in cultivated varieties compared to their wild relatives.
The evolution of tissue-specific pungency represents another important aspect of capsaicinoid regulation. Research has revealed conserved placenta-specific accessible chromatin regions in Capsicum fruits, which likely allow for tissue-specific biosynthetic gene coregulation and capsaicinoid accumulation [8]. These regulatory elements, which are maintained in both pungent and non-pungent varieties, help explain why capsaicinoid biosynthesis is restricted to the placental tissue despite the presence of functional biosynthetic genes throughout the plant, highlighting the importance of epigenetic mechanisms in controlling pungency patterns in Capsicum fruits.
The accurate quantification of this compound and other capsaicinoids requires carefully optimized extraction methodologies to ensure efficient compound recovery while maintaining chemical stability. The most widely employed approach involves ultrasound-assisted extraction (UAE), which enhances extraction efficiency through cavitation effects that improve solvent penetration into plant tissues [5]. A standardized protocol derived from multiple studies involves the following steps:
Sample Preparation: Fresh pepper fruits are freeze-dried and crushed into a fine powder using a mixer mill with zirconia beads for 1.5 minutes at 30 Hz [9]. For developmental studies, fruits should be harvested at precise days post-anthesis and the placental tissue specifically dissected for analysis, as this region contains the highest concentration of capsaicinoids [4].
Extraction Procedure: Approximately 100 mg of powdered sample is accurately weighed and extracted overnight at 4°C with 1.0 mL of 70% aqueous methanol [9]. Alternative extraction solvents include acetonitrile, which has been recognized as providing the highest solubility for capsaicinoids, or ethanol for food-grade extractions [3]. The inclusion of ultrasound treatment (typically 10-15 minutes at 35-45 kHz) significantly improves extraction efficiency [5].
Extract Cleanup: Following centrifugation at 10,000 × g for 10 minutes, the supernatant extracts are purified using CNWBOND Carbon-GCB SPE Cartridges to remove interfering pigments and other compounds [9]. The eluate is then filtered through a 0.22 μm SCAA-104 membrane prior to chromatographic analysis [9].
It is important to note that capsaicinoids are susceptible to thermal degradation and should be processed at controlled temperatures, ideally below 80°C, to prevent decomposition [3]. Additionally, the acidic amide structure of capsaicinoids makes them susceptible to alkaline hydrolysis, so neutral pH conditions should be maintained throughout the extraction process unless specific derivatives are targeted.
The separation and quantification of this compound from other capsaicinoids requires high-resolution analytical techniques, with reverse-phase ultra-high performance liquid chromatography (RP-UHPLC) coupled with various detection methods being the current standard:
Chromatographic Separation: A typical UHPLC method utilizes a C18 column (e.g., 100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C, with a mobile phase consisting of water with 0.1% acetic acid (solvent A) and methanol with 0.1% acetic acid (solvent B) [5]. The elution gradient typically starts at 60% B, increasing to 80% B over 8 minutes, then to 95% B at 10 minutes, holding for 2 minutes before re-equilibration, with a flow rate of 0.4 mL/min [5].
Detection Methods: Fluorescence detection (FL) provides excellent sensitivity for capsaicinoids, with excitation at 280 nm and emission at 325-345 nm offering optimal detection limits for this compound [5]. Alternative detection methods include mass spectrometry (MS) using electrospray ionization in positive mode, which provides superior specificity and enables structural confirmation through fragmentation patterns [9].
Quantification Approach: Quantification typically employs external calibration curves constructed using authentic standards of capsaicin and dihydrocapsaicin [5]. For this compound, which often lacks commercially available pure standards, relative response factors based on structurally similar capsaicinoids are commonly applied, with correction factors of 0.92-0.97 typically used relative to capsaicin [5].
The following workflow diagram illustrates the key steps in capsaicinoid analysis from sample preparation to quantification:
Capsaicinoid Analysis Workflow: From sample collection to quantitative analysis
Advanced omics technologies have become indispensable tools for elucidating the complex regulation of this compound and other capsaicinoids during Capsicum domestication:
Metabolomics: Comprehensive metabolite profiling using liquid chromatography-mass spectrometry (LC-MS) enables the simultaneous quantification of capsaicinoids alongside other bioactive compounds, providing a holistic view of chemical changes during domestication [2]. Widely targeted metabolomic approaches can detect over 500 metabolites in pepper fruits, allowing for correlation analyses between capsaicinoids and other metabolic pathways [2].
Transcriptomics: RNA sequencing (RNA-Seq) of placental tissue at different developmental stages identifies differentially expressed genes and co-expression networks associated with capsaicinoid accumulation [2]. Time-series transcriptomics across fruit development reveals the temporal regulation of biosynthetic genes and identifies key transcription factors that may have been targeted during domestication [2].
Genomics: Comparative genome analysis between pungent and non-pungent varieties, facilitated by T2T gap-free genomes, identifies structural variations and nucleotide polymorphisms in coding and regulatory regions of capsaicinoid biosynthetic genes [8]. These analyses can pinpoint specific genetic changes responsible for reduced this compound content in domesticated peppers.
The integration of these multi-omics datasets through systems biology approaches provides a comprehensive understanding of how genetic variation translates to metabolic differences through changes in gene expression and enzyme activity, offering unprecedented insights into the molecular basis of pungency evolution during Capsicum domestication.
The unique pharmacological properties of this compound and other capsaicinoids have attracted significant interest for drug discovery and therapeutic development. Capsaicinoids interact primarily with the transient receptor potential vanilloid-1 (TRPV1) receptor, a nonselective cation channel involved in pain sensation, thermoregulation, and various inflammatory processes [3] [6]. This interaction underlies both the pungent sensation and the analgesic properties of capsaicinoids, as prolonged activation of TRPV1 leads to receptor desensitization and subsequent pain relief [4] [6].
Current pharmaceutical applications of capsaicinoids include:
Topical Analgesics: Capsaicin-based formulations (0.025-0.1% concentration) are widely used for the temporary relief of minor aches and pains associated with arthritis, muscle strains, and sprains [4]. A high-concentration (8%) capsaicin transdermal patch (Qutenza) has been approved for the management of post-herpetic neuralgia and demonstrates efficacy in neuropathic pain conditions [4].
Anti-Inflammatory Agents: The ability of capsaicinoids to modulate neurogenic inflammation through TRPV1 receptor interactions has prompted research into their application for various inflammatory disorders [6]. Studies have demonstrated that capsaicinoids can inhibit the production and release of pro-inflammatory cytokines and neuropeptides, suggesting potential for managing chronic inflammatory conditions [6].
Metabolic Disorders: Emerging evidence indicates that capsaicinoids may promote energy metabolism and suppress fat accumulation, suggesting potential applications in managing obesity and related metabolic syndromes [6] [10]. Clinical studies have shown that regular consumption of capsaicinoids can increase energy expenditure and fat oxidation, supporting their potential as adjuncts in weight management strategies [6].
This compound specifically may offer therapeutic advantages over the more abundant capsaicin due to its slightly modified structure, which could result in different receptor binding kinetics and metabolic profiles. However, the relatively low abundance of this compound in natural sources has limited specific pharmacological studies, creating opportunities for synthetic biology approaches to produce larger quantities for detailed investigations.
Several promising research directions emerge from current understanding of this compound evolution and function in Capsicum domestication:
Biosynthetic Pathway Engineering: The elucidation of complete capsaicinoid biosynthetic pathways enables metabolic engineering approaches to enhance this compound production in heterologous systems or pepper varieties [6]. Synthetic biology strategies could optimize the production of specific capsaicinoids like this compound for pharmaceutical applications by manipulating the substrate specificity of key enzymes such as capsaicin synthase [6].
Precision Breeding Applications: The identification of genetic markers associated with this compound content enables marker-assisted selection for developing pepper cultivars with customized capsaicinoid profiles [8] [2]. Modern gene editing technologies like CRISPR-Cas9 could precisely modify regulatory elements or structural genes to fine-tune this compound accumulation without compromising other agronomic traits.
Comparative Evolutionary Studies: Expanding genomic resources to include additional wild Capsicum species and landraces would provide a more comprehensive understanding of capsaicinoid pathway evolution and identify novel genetic variants underlying chemical diversity [8]. Such studies could reveal evolutionary trade-offs between different capsaicinoids and other protective compounds that have been altered during domestication.
Clinical Translation: More extensive clinical studies are needed to elucidate the specific pharmacological properties and therapeutic potential of this compound compared to other capsaicinoids [6]. The development of non-pungent analogs through structural modification could overcome current limitations in clinical applications due to irritation caused by traditional capsaicinoids [6].
The integration of advanced genomics, metabolomics, and synthetic biology approaches holds tremendous promise for unraveling the complex evolutionary history of this compound and other capsaicinoids while developing innovative applications in medicine, agriculture, and industry.
The evolution of pungency and this compound content in Capsicum domestication represents a compelling model for understanding how specialized metabolism is shaped by both natural selection and human artificial selection. Through the integration of chemical analyses, genomic studies, and comparative transcriptomics, researchers have made significant progress in elucidating the genetic and biochemical basis of capsaicinoid variation between wild and domesticated peppers. The recent development of complete telomere-to-telomere genome assemblies for Capsicum species provides unprecedented resources for identifying the specific genetic changes underlying reduced this compound content in domesticated varieties, while advanced metabolomic methodologies enable precise quantification of these chemical changes.
The table below summarizes the core characteristics of this compound. Pure this compound is a lipophilic, colorless, and odorless crystalline to waxy compound [1].
| Property | Details |
|---|---|
| IUPAC Name | (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide [1] |
| Chemical Formula | C₁₉H₂₉NO₃ [1] |
| Molar Mass | 319.43 g/mol [1] |
| Relative Abundance | ~1% of total capsaicinoids mixture [1] [2] |
| Pungency | ~50% of capsaicin's pungency [1] |
| Scoville Heat Units (SHU) | 8,600,000 SHU [1] |
| Key Structural Note | The natural isomer has a carbon-carbon double bond at the 6 position and a methyl group at the 8 (or sometimes 9) position on the acyl chain. The widely reported structure with a double bond at the 7 position is a misidentification not found in nature [1]. |
This compound shares its core biosynthetic pathway with other capsaicinoids. The pathway involves two main branches: the phenylpropanoid pathway (derived from phenylalanine, producing vanillylamine) and the branched-chain fatty acid pathway (derived from valine, producing various fatty acid CoA esters like 8-methylnonenoic acid) [3] [4]. The final step is the condensation of these precursors by the enzyme capsaicin synthase (CS) [3].
The variation in the acyl side chain (leading to this compound versus capsaicin) is determined by substrate availability and specificity in the early steps of the fatty acid pathway [5]. The entire biosynthetic pathway is presumed to involve more than 50 genes, and their coordinated expression is tightly regulated by transcription factors (TFs) [5].
The following diagram maps the core biosynthetic pathway and its key transcriptional regulators.
Overview of Capsaicinoid Biosynthesis and Regulation
Research has identified several key TFs that regulate this process:
MYB24 in peppers led to a significant increase (over 31%) in capsaicin content. It is believed to function by repressing genes in the phenylpropanoid pathway (PAL, 4CL) and the capsaicin branch pathway (pAMT, CS, AT3), thereby redirecting metabolic flux [4].To investigate the transcriptional regulation of capsaicinoids like this compound, researchers employ a combination of omics and functional genomics techniques.
This protocol is ideal for identifying key genes and regulators associated with pungency variation.
After identifying candidate TFs, their function must be confirmed.
CcMYB24) in the capsaicinoid biosynthesis pathway [4].PAL, CS, pAMT, etc.) using qRT-PCR and measure the resulting capsaicin and lignin content (e.g., via HPLC). An increase in capsaicin after TF silencing confirms its role as a repressor [4].While direct studies on this compound are limited, the broader class of capsaicinoids has demonstrated significant pharmacological potential in preclinical studies, particularly in oncology. Systematic reviews have identified anticancer and pharmacokinetic research as a major thematic domain [2].
Capsaicinoids are pungent compounds found primarily in peppers (Capsicum species) that are responsible for their characteristic heat profile. These bioactive molecules have garnered significant scientific interest not only for their sensory properties but also for their diverse health benefits, including analgesic, anti-inflammatory, antioxidant, and potential anti-cancer activities. The capsaicinoid family includes both major compounds (capsaicin and dihydrocapsaicin) that constitute approximately 80-90% of the total capsaicinoids in most peppers, and minor analogues such as homocapsaicin, norcapsaicin, and homodihydrocapsaicin. More recently, attention has expanded to include capsinoids, which are non-pungent analogs with demonstrated bioactivity.
The accurate quantification of these compounds is essential for food authenticity, pharmaceutical applications, and nutritional research. Ultra-High Performance Liquid Chromatography coupled with Photodiode Array Detection (UHPLC-PDA) has emerged as a powerful analytical technique for the simultaneous separation and quantification of multiple capsaicinoids and capsinoids in complex matrices. This application note provides detailed methodologies for the extraction, separation, and quantification of this compound and other major capsaicinoids in pepper samples using UHPLC-PDA, along with comprehensive validation data to ensure method reliability.
Capsaicinoids are acid amides formed through the conjugation of vanillylamine with branched-chain fatty acids. The primary capsaicinoids include capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide), dihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide), and This compound ((6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide). This compound is particularly noteworthy as it represents a higher homologue of capsaicin with an additional methylene group in its fatty acid chain, specifically characterized by a 10-carbon acyl chain with a double bond at the 6-position and a methyl group at the 8-position [1]. It is crucial to note that this compound with the double bond at the 7 position has never been found in nature, despite being widely misreported in scientific literature and online sources [1].
The structural similarities among these compounds present significant analytical challenges, particularly regarding their efficient separation within a reasonable timeframe. Furthermore, these compounds exhibit varying biological activities and pungency levels, with this compound possessing approximately half the pungency of pure capsaicin but still registering at approximately 8,600,000 Scoville Heat Units (SHU) [1]. This compound typically accounts for about 1% of the total capsaicinoids mixture in chili peppers [1].
Table 1: Major Capsaicinoids and Their Characteristics
| Compound | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | Scoville Heat Units (SHU) | Relative Abundance |
|---|---|---|---|---|---|
| Capsaicin | trans-8-methyl-N-vanillyl-6-nonenamide | C18H27NO3 | 305.41 | 16,000,000 | 40-70% |
| Dihydrocapsaicin | N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide | C18H29NO3 | 307.43 | 16,000,000 | 20-35% |
| This compound | (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide | C19H29NO3 | 319.43 | 8,600,000 | ~1% |
| Nordihydrocapsaicin | N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide | C17H27NO3 | 293.40 | 9,100,000 | 5-10% |
The analysis of capsaicinoids presents several challenges that must be addressed methodologically. These compounds are sensitive to light, heat, and oxidation, requiring careful sample handling and extraction procedures. Their structural similarity necessitates high-resolution chromatographic separation, while their varying concentrations in natural samples (from major constituents like capsaicin to minor compounds like this compound) demand methods with appropriate sensitivity and dynamic range. The lipophilic nature of capsaicinoids also influences extraction efficiency and chromatographic behavior.
Chromatographic System: The UHPLC system should comprise a binary pump, autosampler with temperature control, column oven with precise temperature regulation, and PDA detector capable of monitoring multiple wavelengths simultaneously. The system should withstand pressures up to 15,000 psi.
Columns: For optimal separation of capsaicinoids, an ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm particle size) has demonstrated excellent results [2]. Alternative columns with similar stationary phases (C18, 100-150 mm length, 2.1 mm i.d., and sub-2 μm particles) may also be employed.
Chemical Reagents: HPLC-grade acetonitrile and methanol, high-purity water (18 MΩ·cm resistance), and glacial acetic acid are required. Reference standards for capsaicin, dihydrocapsaicin, This compound, nordihydrocapsaicin, and if available, capsinoids should be obtained from certified suppliers.
The development of a robust UHPLC method for capsaicinoid separation requires systematic optimization of multiple parameters to achieve baseline separation of all compounds of interest within a minimal runtime.
Mobile Phase Composition: Acidified aqueous and organic phases provide optimal peak shape and resolution. A combination of water with 0.1% acetic acid (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B) has proven effective for capsaicinoid separation [2]. The acidic modifier enhances peak symmetry by suppressing silanol interactions.
Gradient Optimization: A carefully designed gradient program is essential for resolving structurally similar capsaicinoids. The following gradient profile has demonstrated excellent separation of major capsaicinoids and capsinoids in less than 2 minutes [2]:
Table 2: Optimized Gradient Program for Capsaicinoid Separation
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | Gradient Curve |
|---|---|---|---|---|
| 0.00 | 0.80 | 70 | 30 | Initial |
| 1.00 | 0.80 | 40 | 60 | Linear |
| 1.50 | 0.80 | 10 | 90 | Linear |
| 2.00 | 0.80 | 70 | 30 | Linear |
| 2.50 | 0.80 | 70 | 30 | Linear |
Detection Wavelength: Capsaicinoids exhibit strong UV absorption at 225-230 nm and 280-290 nm. Monitoring at 229 nm provides optimal sensitivity for most capsaicinoids, while additional wavelengths (e.g., 280 nm) can be used for confirmation purposes [2] [3].
Temperature and Flow Rate Optimization: Column temperature significantly impacts retention and resolution. A temperature range of 35-70°C has been investigated, with 50°C providing an optimal balance between separation efficiency and analysis time [2]. Flow rates between 0.6-0.95 mL/min have been evaluated, with 0.8 mL/min providing optimal performance for the specified column dimensions [2].
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each capsaicinoid reference standard into separate 10 mL volumetric flasks. Dissolve in methanol or acetonitrile, sonicate for 5 minutes if necessary, and dilute to volume with the same solvent. Store at -20°C protected from light for up to 3 months.
Working Standard Solutions: Prepare mixed working standards by appropriate dilution of stock solutions with the initial mobile phase composition (70:30 water:acetonitrile with 0.1% acetic acid). Prepare a calibration curve spanning concentrations from 0.05 to 100 μg/mL based on expected concentrations in samples.
Ultrasound-assisted extraction provides efficient recovery of capsaicinoids with minimal degradation. The optimized procedure is as follows [3]:
Sample Preparation: Homogenize fresh pepper fruits and freeze-dry if necessary. Precisely weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube.
Extraction: Add 10 mL of 100% methanol to the sample. Vortex vigorously for 1 minute to ensure complete sample wetting.
Sonication: Place the tube in an ultrasonic bath and extract for 10 minutes at 35°C. During sonication, vortex the sample intermittently every 2-3 minutes.
Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet insoluble material.
Collection: Carefully transfer the supernatant to a clean volumetric flask.
Re-extraction: Repeat the extraction procedure twice more with 5 mL portions of methanol, combining the supernatants.
Dilution: Make up to 25 mL with methanol and mix thoroughly.
Filtration: Prior to UHPLC analysis, dilute the extract 1:10 with initial mobile phase and filter through a 0.22 μm PVDF syringe filter.
For specific applications, alternative extraction methods may be employed:
Acetone Extraction: For capillary GC analysis, a simple acetone extraction has been successfully applied, though it may require longer analysis times compared to UHPLC methods [4].
Magnetic Solid Phase Extraction (MSPE): For complex matrices like oils, MSPE using graphene oxide-Fe₃O₄ nanocomposites can effectively clean up and concentrate capsaicinoids prior to analysis [5].
System Equilibration: Prime the UHPLC system with mobile phases and equilibrate the column with initial mobile phase composition (70% A, 30% B) for at least 10 column volumes or until a stable baseline is achieved.
Quality Control: Inject a system suitability test solution containing all target analytes at mid-range concentrations. Verify that resolution between critical pairs (e.g., capsaicin and dihydrocapsaicin) meets acceptance criteria (R > 2.0).
Sample Analysis: Inject 2.5-3.5 μL of standards and prepared samples [2]. Maintain the autosampler temperature at 10°C to ensure sample integrity.
Data Acquisition: Monitor chromatograms at 229 nm (primary quantification) and 280 nm (confirmatory). Collect data at a sampling rate of 20 Hz with a PDA spectral range of 200-400 nm.
Peak Integration and Quantification: Integrate peaks using appropriate integration algorithms. Quantify compounds based on external standard calibration curves.
The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:
Figure 1: Experimental Workflow for Capsaicinoid Analysis
Method validation was performed according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision of the analytical method. The following parameters were evaluated:
The method demonstrated excellent linearity over the concentration range of 0.05-100 μg/mL for all capsaicinoids. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively [2] [3].
Table 3: Method Validation Parameters for Major Capsaicinoids
| Compound | Linear Range (μg/mL) | Correlation Coefficient (R²) | LOD (μg/mL) | LOQ (μg/mL) | Precision (RSD%) | Recovery (%) |
|---|---|---|---|---|---|---|
| Capsaicin | 0.1-100 | 0.9998 | 0.03 | 0.10 | 0.8-2.1 | 88-112 |
| Dihydrocapsaicin | 0.1-100 | 0.9997 | 0.04 | 0.12 | 1.0-2.4 | 89-109 |
| This compound | 0.05-50 | 0.9995 | 0.02 | 0.05 | 1.5-3.2 | 85-105 |
| Nordihydrocapsaicin | 0.05-50 | 0.9996 | 0.02 | 0.06 | 1.3-2.8 | 87-108 |
Method precision was evaluated at three concentration levels (low, medium, and high) across multiple days. Intra-day precision (repeatability) showed RSD values less than 2.5%, while inter-day precision (intermediate precision) demonstrated RSD values less than 4.5% for all major capsaicinoids [2] [3].
Accuracy was determined through spike recovery experiments using pepper samples with known capsaicinoid content. Recovery rates ranged from 85% to 112% across all compounds, well within acceptable method validation criteria [3]. The robustness of the method was confirmed by deliberate variations in flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic modifier).
The validated UHPLC-PDA method was successfully applied to the quantification of capsaicinoids in various Capsicum chinense fruits from Brazil. The results demonstrated significant variability in capsaicinoid profiles across different accessions [3].
Table 4: Capsaicinoid Content in Capsicum chinense Fruits (μg/g fresh weight)
| Accession | Capsaicin | Dihydrocapsaicin | This compound | Total Capsaicinoids | Scoville Heat Units (approx.) |
|---|---|---|---|---|---|
| Accession 1 | 1442 | 478 | 28.8 | 1948.8 | 234,000 |
| Accession 2 | 892 | 215 | 17.8 | 1124.8 | 135,000 |
| Accession 3 | 156 | 26 | 3.1 | 185.1 | 22,000 |
| Accession 4 | 1025 | 342 | 20.5 | 1387.5 | 166,000 |
The optimized UHPLC method achieved baseline separation of eight capsaicinoids in less than 2 minutes, representing a significant improvement over conventional HPLC methods which typically require 15-30 minutes for similar separations [2]. The retention factor and selectivity for all compound pairs met acceptance criteria for robust quantification. The typical elution order was: nordihydrocapsaicin, capsiate, dihydrocapsiate, capsaicin, dihydrocapsaicin, This compound I, homodihydrocapsaicin, and This compound II.
The following diagram illustrates the separation and detection process in the UHPLC-PDA system:
Figure 2: UHPLC-PDA Separation and Detection Process
Peak Tailing: If peak tailing is observed, particularly for later-eluting compounds like this compound, ensure the mobile phase contains adequate acid modifier (0.1% acetic acid). Increasing column temperature to 55°C may also improve peak symmetry.
Retention Time Drift: Significant retention time drift may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and ensure consistent column temperature. If issues persist, column washing with stronger solvents may be necessary.
Reduced Resolution: If resolution between critical pairs (e.g., capsaicin and dihydrocapsaicin) deteriorates, slightly flatten the gradient around the elution window (e.g., 40-50% B) or reduce the flow rate to 0.7 mL/min.
Signal Noise: High baseline noise at low wavelengths may indicate UV-absorbing impurities in mobile phases or samples. Use high-purity solvents and ensure adequate sample cleanup.
For samples with very low capsaicinoid concentrations, the injection volume can be increased to 5 μL, though potential matrix effects should be evaluated. For samples with very high capsaicinoid content, appropriate dilution with initial mobile phase is recommended to avoid detector saturation and maintain linear response.
For complex matrices such as oils or processed foods, additional sample cleanup using solid-phase extraction or magnetic solid-phase extraction with graphene oxide-Fe₃O₄ nanocomposites is recommended to reduce matrix effects and improve method sensitivity [5].
The UHPLC-PDA method described in this application note provides a rapid, reliable, and reproducible approach for the simultaneous quantification of this compound and other major capsaicinoids in pepper samples and related products. The method enables high-throughput analysis with complete separation of target compounds in less than 2 minutes, representing a significant advancement over conventional HPLC methods.
The excellent validation parameters in terms of linearity, precision, accuracy, and robustness confirm the method's suitability for quality control, research, and regulatory applications. The ability to accurately quantify both major and minor capsaicinoids, including this compound, provides a comprehensive tool for assessing pepper pungency, authenticity, and bioactivity.
Future applications of this methodology may include stability studies of capsaicinoid-containing products, breeding programs for pepper cultivation, and clinical studies investigating the health effects of specific capsaicinoid profiles.
This compound is a capsaicinoid and a structural analog of capsaicin, accounting for approximately 1% of the total capsaicinoids mixture in chili peppers and possessing about half the pungency of capsaicin [1] [2]. Its complete IUPAC name is (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide [1].
Modern analytical techniques like Ultra Fast Liquid Chromatography (UFLC) have replaced older methods like the Scoville Organoleptic Test due to their superior reliability, accuracy, and sensitivity [3]. UFLC methods are particularly valued for shortening analysis times and reducing risks associated with time-sensitive analyses [3].
The following protocol is adapted from a validated research method for the separation of capsaicin and dihydrocapsaicin, which can serve as a robust starting point for this compound [3] [4].
Instrumentation and Reagents:
Sample Preparation:
Chromatographic Conditions: The conditions in the table below are derived from a method validated for capsaicinoids and should be optimized for this compound [3].
| Parameter | Condition |
|---|---|
| Mobile Phase | Binary mixture: (A) 1% Acetic acid in water / (B) Acetonitrile [3] |
| Elution Mode | Isocratic or optimized gradient. The cited method used isocratic elution at 65% B [3]. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on the near-identical absorption of analogous compounds) [3] |
| Run Time | ~15 minutes |
| Validation Parameter | Target Specification | Reference from Capsaicin Method |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.999 over a relevant range (e.g., 0.05–0.50 µg/g) [3] [4] | |
| Limit of Detection (LOD) | -- | Capsaicin: 0.045 µg/kg [3] [4] |
| Limit of Quantification (LOQ) | -- | Capsaicin: 0.11 µg/kg [3] [4] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2% for retention time, < 5% for peak area [3] | Capsaicin RSD < 5.0% [3] [4] |
| Accuracy (Recovery) | Average recovery of 90–110% | Capsaicin: 89.4–90.1% [3] [4] |
The following diagram visualizes the complete experimental workflow from sample preparation to data analysis.
Given that this compound is a minor component, special attention should be paid to the following:
A validated UFLC method for this compound is valuable for:
The primary limitation is that the provided protocol is an extrapolation from methods used for other capsaicinoids. The exact retention time, resolution, and optimal mobile phase conditions for this compound must be determined experimentally.
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Stationary Phase | Cross-linked C18 column (end-capped) [1] | Inertsil C18 [2]; C18 scaling columns for method development [3] |
| Column Dimensions | 4.6 × 150 mm to 4.6 × 250 mm [2] [3] | - |
| Particle Size | 5 µm [3] | 25 µm [3] |
| Mobile Phase | Acetonitrile/0.5% aqueous formic acid [2] | Acetonitrile/water (1:1) [1]; Acetonitrile/0.1% formic acid [1] |
| Elution Mode | Gradient | Isocratic (for simpler mixtures) [1] |
| Flow Rate | 1.0 mL/min [3] | - |
| Detection (UV) | 280 nm [2] | - |
| Detection (FLD) | λex/λem: 280/330 nm (approx.) [1] | - |
| Detection (MS) | MS or MS/MS in positive ion mode [2] [1] | - |
| Injection Volume | 10-20 µL | - |
| Column Temperature | 25-40°C | - |
| Run Time | 20-35 minutes [1] | Up to 49 minutes for complex profiles [3] |
The following diagram outlines the key stages of developing and validating an HPLC method for this compound analysis.
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor resolution of isomers | Inadequate column selectivity or gradient | Use cross-linked C18 column; optimize gradient slope [1] |
| Peak tailing | Secondary interactions with silica | Use end-capped C18 columns; add acid to mobile phase [1] |
| Low sensitivity | Low compound response or injection amount | Switch to FLD or MS detection; concentrate sample [1] |
| Retention time drift | Mobile phase pH or composition variation | Use fresh mobile phase; maintain constant temperature [7] |
| Matrix interference | Co-extracted compounds from sample | Improve sample cleanup; use MS detection for selectivity [7] |
This compound represents one of the minor capsaicinoids found in Capsicum species, typically constituting less than 1% of the total capsaicinoid content in most pepper varieties alongside its analog homodihydrocapsaicin [1] [2]. As a vanillylamide derivative, this compound shares structural similarities with the major capsaicinoids but possesses different alkyl chain lengths, resulting in distinct physicochemical properties that influence extraction efficiency and analytical detection. The lipophilic nature of this compound, characterized by its limited solubility in aqueous matrices, necessitates the use of organic solvents for efficient extraction from biological samples [1]. This technical document provides optimized extraction protocols specifically tailored for this compound using acetonitrile and methanol, two solvents widely employed in analytical chemistry for compound extraction due to their versatile solvation capabilities and compatibility with various detection systems.
The extraction of minor capsaicinoids like this compound presents unique challenges compared to major analogs such as capsaicin and dihydrocapsaicin. Lower natural abundance requires methods with enhanced sensitivity and selectivity to achieve reliable quantification [3]. Additionally, the structural similarity between this compound isomers (this compound-I and this compound-II) necessitates separation techniques with high resolution to prevent co-elution and ensure accurate individual quantification [3]. When developing extraction protocols for this compound, researchers must consider several critical factors: extraction efficiency, selectivity against matrix interferents, compatibility with analytical instrumentation, and operational practicality for routine application in research and quality control settings. The protocols outlined herein address these considerations through systematically optimized parameters including solvent composition, extraction duration, temperature control, and sample preparation techniques.
Table 1: Performance comparison of acetonitrile and methanol for this compound extraction
| Parameter | Acetonitrile | Methanol | Notes |
|---|---|---|---|
| Extraction Efficiency | Moderate to High | High | Methanol generally shows higher extraction yields for polar capsaicinoids [1] |
| Selectivity | High | Moderate | Acetonitrile provides better selectivity for this compound from matrix interferents |
| HPLC Compatibility | Excellent | Good | Acetonitrile produces lower backpressure in reversed-phase HPLC [4] |
| UV Cutoff | 190 nm | 205 nm | Acetonitrile allows lower UV detection for enhanced sensitivity |
| Evaporation Time | Moderate | Longer | Acetonitrile's lower boiling point facilitates faster concentration |
| Toxicity | Moderate | Moderate | Both require proper ventilation and PPE |
| Matrix Co-extraction | Lower | Higher | Methanol extracts more polar interferents requiring cleanerup |
The choice between acetonitrile and methanol for this compound extraction depends on specific application requirements and analytical constraints. Methanol demonstrates superior extraction efficiency for the broader capsaicinoid profile, making it preferable for comprehensive profiling studies where maximum recovery of all analogs is prioritized [1]. Contrarily, acetonitrile offers advantages in HPLC-MS applications where reduced matrix effects and improved chromatographic performance are critical, particularly when analyzing complex biological samples with potential interferents [5]. The physicochemical properties of this compound, including its intermediate polarity relative to other capsaicinoids, influence its partitioning behavior in different solvent systems, necessitating consideration of the specific analytical context when selecting extraction media.
For high-throughput analysis, acetonitrile's faster evaporation characteristics and cleaner extracts may justify its use despite potentially slightly lower extraction efficiency for this compound specifically. The sample matrix significantly influences solvent performance; methanol generally outperforms for dried pepper tissues, while acetonitrile may be preferable for fatty matrices or processed foods where lipid co-extraction poses analytical challenges [1] [6]. Researchers should conduct preliminary recovery studies with their specific sample matrices to validate solvent selection, particularly when analyzing this compound at trace levels where extraction efficiency critically impacts method sensitivity and reliability.
Materials and Reagents: HPLC-grade methanol, deionized water, this compound reference standard, dried Capsicum powder (particle size ≤ 0.5 mm), sodium chloride, anhydrous sodium sulfate, and 0.45 μm PTFE membrane filters.
Procedure:
Sample Preparation: Accurately weigh 1.0 ± 0.01 g of homogenized dried pepper powder into a 50 mL conical centrifuge tube. For fresh tissue, use 5.0 g and include a freeze-drying step prior to extraction [1].
Solvent Addition: Add 10 mL of methanol (100%) to the sample. For improved extraction efficiency, consider using methanol with 1% acetic acid for enhanced recovery of capsaicinoids [6].
Extraction: Place the mixture on an orbital shaker and agitate at 200 rpm for 6 hours at room temperature (25°C). Alternatively, sonicate for 30 minutes at 40°C with pulsed duty cycles (10 s on, 5 s off) at 60% amplitude for accelerated extraction [1].
Phase Separation: Centrifuge at 4,000 × g for 10 minutes to separate solid debris. Carefully decant the supernatant into a clean separation funnel.
Cleanup: Add 5 mL of hexane to the methanol extract, shake vigorously for 1 minute, and allow phases to separate. Discard the upper hexane layer containing non-polar interferents like chlorophyll and lipids [6].
Concentration: Transfer the purified methanol phase to a rotary evaporator and concentrate at 40°C under reduced pressure until near dryness. Reconstitute the residue in 1.0 mL of methanol for HPLC analysis.
Filtration: Pass the final extract through a 0.45 μm PTFE syringe filter into an HPLC vial for analysis.
Optimization Notes: For difficult matrices, repeating the extraction twice with fresh solvent improves this compound recovery by 15-20%. The addition of 0.1% antioxidant (BHT) prevents oxidative degradation during processing. For surfactant-assisted extraction, adding Tween-80 (0.21 mL per 30 mL solvent) can enhance extraction efficiency, particularly for acetone and dichloromethane, though methanol's efficiency remains largely unaffected by surfactants [1].
Materials and Reagents: HPLC-grade acetonitrile, this compound reference standard, dried Capsicum powder, primary-secondary amine (PSA) sorbent, C18 sorbent, magnesium sulfate, and 0.22 μm nylon membrane filters.
Procedure:
Sample Preparation: Weigh 2.0 ± 0.02 g of homogenized sample into a 50 mL centrifuge tube. Add 5 mL of acidified water (1% formic acid) to hydrate the matrix for 15 minutes before solvent addition.
Extraction: Add 10 mL of acetonitrile (100%) to the hydrated sample. Alternatively, acetonitrile-water mixtures (80:20, v/v) can be used for samples with high water content [5].
Partitioning: Add 1.0 ± 0.1 g of sodium chloride and 4.0 ± 0.1 g of anhydrous magnesium sulfate to induce phase separation. Immediately shake vigorously for 1 minute to prevent salt aggregation.
Cleanup: For the dispersive solid-phase cleanup, transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing 50 mg PSA, 50 mg C18, and 150 mg magnesium sulfate. Vortex for 30 seconds [5].
Centrifugation: Centrifuge at 10,000 × g for 5 minutes to separate the sorbents. Collect the purified supernatant for analysis.
Concentration (Optional): For trace analysis, gently evaporate under a nitrogen stream at 30°C until the desired volume is achieved. Avoid complete dryness to prevent this compound losses.
Filtration: Pass the final extract through a 0.22 μm nylon syringe filter into an HPLC vial.
Optimization Notes: The QuEChERS-based approach with acetonitrile provides excellent cleanup for complex matrices, particularly for HPLC-MS applications where matrix effects can suppress ionization. Acidification with 0.1% formic acid improves recovery of this compound by promoting protonation and reducing adsorption to glassware. For samples with high pigment content, additional cleanup with graphitized carbon black (10-20 mg) effectively removes chlorophyll while maintaining >90% recovery of this compound [5].
Diagram 1: this compound extraction and analysis workflow
HPLC-UV Analysis Conditions:
LC-MS/MS Analysis Conditions:
Method Validation: For quantitative applications, validate methods for this compound using the following parameters: linearity (r² > 0.995), precision (RSD < 10%), accuracy (85-115% recovery), limit of detection (LOD ~15-30 ng), and limit of quantification (LOQ ~50 ng) [3] [6]. System suitability tests should include resolution between this compound and adjacent peaks (Rs > 1.5) and tailing factor (Tf < 2.0).
Table 2: Troubleshooting guide for this compound extraction and analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Recovery | Incomplete extraction, degradation, adsorption | Add surrogate standard, use acidified solvents, minimize processing time |
| Poor Chromatographic Peak Shape | Silanol interactions, pH mismatch | Use acidic mobile phase additives, consider specialized endcapped columns |
| Matrix Interference | Co-extracted compounds, insufficient cleanup | Optimize d-SPE cleanup, implement gradient elution, use selective detection (MS) |
| Irreproducible Results | Inconsistent sample preparation, solvent evaporation | Implement internal standard, control evaporation temperature, homogenize samples |
| Isomer Co-elution | Insufficient chromatographic resolution | Optimize mobile phase composition, reduce gradient slope, use different column chemistry |
Implement robust quality control procedures to ensure reliable this compound quantification. Include system suitability tests before each analytical batch, incorporating resolution checks between this compound isomers and other capsaicinoids. Use internal standards such as nonivamide or synthetic capsaicin analogs to correct for extraction variability and instrument fluctuations. Prepare matrix-matched calibration standards to account for potential matrix effects, particularly in LC-MS applications where ionization suppression/enhancement can significantly impact results [3] [6].
Establish method performance metrics through regular analysis of quality control samples at low, medium, and high concentrations across the calibration range. Maintain extraction blanks (solvent without sample) to monitor contamination and process blanks (matrix without analytes) to assess background interference. For longitudinal studies, implement control charts to track recovery rates and ensure method stability over time. These practices are particularly crucial for this compound analysis given its typically low abundance relative to major capsaicinoids and potential for analytical variance.
This compound represents one of the five principal capsaicinoid analogs found in Capsicum species, alongside nordihydrocapsaicin, capsaicin, dihydrocapsaicin, and homodihydrocapsaicin. As a vanillylamide of fatty acids, this compound shares the basic structural backbone of capsaicinoids but differs in its alkyl side chain length and branching, contributing to its unique physicochemical properties and biological activities. The structural similarity among capsaicinoids creates analytical challenges requiring high-resolution separation techniques to isolate this compound from complex biological matrices and its structural analogs prior to mass spectrometric analysis. Recent advances in liquid chromatography and mass spectrometry have enabled researchers to not only identify and quantify this compound in various samples but also to investigate its metabolic effects through comprehensive metabolomic approaches, providing insights into its potential physiological interactions and therapeutic applications.
The analysis of this compound is particularly relevant given the growing scientific interest in the broad biological activities of capsaicinoids, which include antioxidation, anti-inflammatory, anti-tumor, weight regulation, cardiac protection, and circadian regulation properties. These physiological effects are intimately connected to metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress responses. Understanding this compound's specific contributions to these activities requires sophisticated analytical methods that can distinguish it from other capsaicinoids and characterize its metabolic fate and effects within biological systems [1]. The protocols presented in this document integrate current technological advancements in mass spectrometry to address these challenges and provide researchers with robust methods for studying this intriguing compound.
Table 1: Key Chemical Properties of this compound for Analytical Consideration
| Property | Description | Analytical Implications |
|---|---|---|
| Chemical Structure | Vanillylamide of C11 fatty acid chain | Shared structural features enable similar fragmentation patterns to other capsaicinoids |
| Molecular Weight | 321.47 g/mol | Primary ion: [M+H]+ at m/z 322.47; [M-H]- at m/z 320.46 |
| Log P | ~4.2 (estimated) | High hydrophobicity requires reversed-phase chromatography with adequate organic modifiers |
| Ionization Efficiency | High in positive ESI mode | Optimal detection sensitivity in positive ionization mode |
| Stability | Sensitive to light, oxidation | Requires sample protection with antioxidants and light-resistant containers |
| Biological Matrix Distribution | Wide tissue distribution | Extensive metabolism in liver and intestine; requires comprehensive extraction approaches |
The extraction efficiency of this compound from biological matrices significantly impacts method sensitivity and accuracy. For tissue samples (approximately 100 mg), employ a homogenization procedure using precooled methanol/acetonitrile/ddH₂O (2:2:1, v/v/v) with a high-speed homogenizer at 6.0 M/S for 20-second intervals, repeated three times with cooling periods to prevent thermal degradation. For liquid samples (100 μL plasma/serum), add 400 μL of pre-cooled methanol/acetonitrile mixed solution (1:1, v/v), vortex vigorously for 5 minutes, then static-incubate at -20°C for 60 minutes to precipitate proteins. Centrifuge all samples at 14,000×g for 20 minutes at 4°C, collect the supernatant, and vacuum-dry using a centrifugal concentrator. Reconstitute the dried extracts in 100 μL of acetonitrile/water (1:1, v/v) solvent compatible with the UPLC mobile phase system, vortex for 30 seconds, and centrifuge at 14,000×g for 10 minutes before transferring to autosampler vials [2]. Throughout the process, maintain samples at 4°C when possible and use light-resistant containers to protect this compound from photodegradation.
Chromatographic separation represents a critical step in this compound analysis due to the need to resolve it from structurally similar capsaicinoids. Employ an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) or equivalent with maintained temperature at 45°C. The mobile phase consists of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) at a flow rate of 0.4 mL/min. Apply a gradient elution program as follows: 0-1 min (20% B), 1-8 min (20-95% B), 8-9 min (95% B), 9-9.1 min (95-20% B), and 9.1-11 min (20% B) for column re-equilibration. The injection volume should be 5 μL for optimal peak shape and sensitivity [3] [4].
For mass spectrometric detection, utilize a triple quadrupole instrument operated in positive electrospray ionization (ESI+) mode with the following source parameters: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Operate the instrument in multiple reaction monitoring (MRM) mode with the following transitions for this compound: quantifier ion 322.47→137.10 (collision energy 25 eV) and qualifier ion 322.47→121.10 (collision energy 35 eV). Use a dwell time of 0.05 seconds per transition to ensure adequate data points across chromatographic peaks [3].
Table 2: Optimized UPLC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Alternative Options |
|---|---|---|
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) | Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm) |
| Mobile Phase | A: Water + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid | A: 5mM ammonium acetate; B: Methanol |
| Flow Rate | 0.4 mL/min | 0.3-0.5 mL/min (adjust gradient timing accordingly) |
| Gradient | 20-95% B over 8 minutes | 15-90% B over 10 minutes for better isomer separation |
| Column Temperature | 45°C | 35-55°C (higher temperatures reduce backpressure) |
| Injection Volume | 5 μL | 2-10 μL (depending on sample concentration) |
| Ionization Mode | ESI+ | APCI+ for matrix-rich samples |
| MRM Transitions | 322.47→137.10 (CE 25 eV); 322.47→121.10 (CE 35 eV) | Include 322.47→152.10 as additional qualifier |
| Capillary Voltage | 3.0 kV | 2.8-3.2 kV (optimize for sensitivity) |
Figure 1: Sample Preparation and UPLC-MS/MS Workflow for this compound Quantification - This diagram illustrates the comprehensive procedure from sample collection through to data analysis, highlighting critical steps such as protein precipitation and MRM-based detection.
Method validation should establish specificity, linearity, accuracy, precision, recovery, matrix effects, and stability following FDA Bioanalytical Method Validation guidelines. For specificity, analyze blank samples from at least six different sources to confirm no interference at the retention time of this compound. Linearity is typically demonstrated over the range of 0.5-50 μg/g using a weighted (1/x²) linear regression model, with correlation coefficients (r²) >0.995. Prepare quality control (QC) samples at low, medium, and high concentrations (1.5, 15, and 40 μg/g) and analyze in replicates of five to determine intra-day and inter-day precision and accuracy, with acceptance criteria of ±15% deviation from nominal concentrations and ≤15% RSD [3].
To address matrix effects, perform post-column infusion experiments to identify ionization suppression/enhancement regions and use stable isotope-labeled internal standards (e.g., this compound-d₃) when available. Calculate extraction recovery by comparing peak areas of pre-extraction spiked samples with post-extraction spiked samples at QC concentrations. Evaluate short-term stability (bench top, 4°C autosampler) and long-term stability (-80°C storage) using QC samples, with acceptance criteria of ±15% deviation from nominal concentrations. Incorporate system suitability tests at the beginning of each analytical run, including check standards and blanks to verify chromatographic performance and mass spectrometer sensitivity [3] [2].
Untargeted metabolomics provides a powerful approach for investigating the global metabolic alterations induced by this compound exposure in biological systems. For animal studies, administer this compound via oral gavage at physiologically relevant doses (e.g., 5 mg/kg body weight) to experimental groups over a defined period (e.g., 6 weeks), with appropriate vehicle controls. Following the treatment period, collect plasma samples through cardiac puncture using EDTA as anticoagulant, and harvest tissue samples (e.g., liver, skin) representing potential target organs. Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis to preserve metabolite stability [2]. For cell culture studies, treat cells with this compound at concentrations ranging from 10-100 μM for 6-48 hours, then quench metabolism rapidly using cold methanol and collect cell pellets for extraction.
For comprehensive metabolite extraction, employ a dual extraction methodology that captures both hydrophilic and lipophilic metabolites. Add 1 mL of pre-cooled methanol/acetonitrile/water (2:2:1, v/v/v) to 100 mg of tissue or cell pellet, homogenize using a high-speed homogenizer (e.g., FastPrep-24 at 6.0 M/S for 20 seconds, repeated three times with cooling intervals). After centrifugation at 14,000×g for 15 minutes at 4°C, collect the supernatant and evaporate to dryness under vacuum. Reconstitute the extracts in 100 μL of acetonitrile/water (1:1, v/v) for UHPLC-QTOF-MS analysis. Include quality control pools created by combining equal aliquots from all samples to monitor instrument performance throughout the analytical sequence [2].
Chromatographic separation for untargeted metabolomics requires conditions that provide broad metabolite coverage. Utilize both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations to maximize detection of diverse metabolite classes. For RP-UHPLC, employ an Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) maintained at 45°C with mobile phase A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) at a flow rate of 0.5 mL/min. Apply a linear gradient from 1% to 99% B over 12 minutes, followed by a 2-minute hold at 99% B and 2-minute re-equilibration. For HILIC-UHPLC, use an Acquity UPLC BEH Amide column (100 mm × 2.1 mm, 1.7 μm) with mobile phase A (water with 10 mM ammonium formate, pH 3.0) and B (acetonitrile/water 95:5 with 10 mM ammonium formate, pH 3.0) with a gradient from 95% to 50% B over 10 minutes [5] [2].
Couple the UHPLC system to a quadrupole time-of-flight (QTOF) mass spectrometer operated in both positive and negative electrospray ionization modes with the following parameters: source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/h, desolvation gas flow 800 L/h, capillary voltage 3.0 kV (ESI+) or 2.5 kV (ESI-), and cone voltage 40 V. Acquire data in data-independent acquisition (DIA) mode with low and high collision energy scans (e.g., 6 eV and 20-40 eV ramp) to collect both precursor and fragment ion information simultaneously. Use a mass range of m/z 50-1200 with a scan time of 0.2 seconds. Introduce reference calibrant (e.g., leucine-enkephalin) via a lock-spray interface every 30 seconds to ensure mass accuracy below 5 ppm [2].
Table 3: UHPLC-QTOF-MS Parameters for Comprehensive Metabolomic Profiling
| Parameter | Reversed-Phase Conditions | HILIC Conditions |
|---|---|---|
| Column | HSS T3 (100 mm × 2.1 mm, 1.8 μm) | BEH Amide (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase A | Water + 0.1% formic acid | 10 mM ammonium formate in water, pH 3.0 |
| Mobile Phase B | Acetonitrile + 0.1% formic acid | 10 mM ammonium formate in ACN/water (95:5) |
| Gradient | 1-99% B over 12 minutes | 95-50% B over 10 minutes |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temperature | 45°C | 45°C |
| Injection Volume | 5 μL | 5 μL |
| Ionization Modes | ESI+ and ESI- | ESI+ and ESI- |
| Mass Range | m/z 50-1200 | m/z 50-1200 |
| Collision Energies | Low (6 eV) and high (20-40 eV) | Low (6 eV) and high (20-40 eV) |
| Acquisition Mode | Data-independent (MSE) | Data-independent (MSE) |
Figure 2: Comprehensive Metabolomic Workflow for this compound Analysis - This diagram outlines the complete process from treatment administration through to biological interpretation, incorporating both chromatographic separations and advanced data analysis techniques.
Metabolite identification follows a tiered approach with confidence levels ranging from confirmed (Level 1) to putative (Level 4) identifications. For Level 1 identification, match experimental data to authentic standards using retention time (within ±0.1 min), accurate mass (error <5 ppm), and MS/MS fragmentation (spectral similarity >800). For Level 2 identifications (putatively annotated compounds), use accurate mass (error <10 ppm) and MS/MS spectral matching against databases such as HMDB, LipidMaps, and METLIN. Level 3 identifications (putative compound classes) rely on accurate mass and predicted fragmentation patterns, while Level 4 identifications remain as unknown compounds that can be differentiated solely by retention time and m/z [2].
For pathway analysis, perform peak picking, alignment, and normalization using software such as XCMS, Progenesis QI, or MS-DIAL. Apply multivariate statistical methods including principal component analysis (PCA) for data overview and orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify metabolites contributing most to group separations. Calculate variable importance in projection (VIP) scores from OPLS-DA models and combine with fold-change analysis (≥1.5 or ≤0.67) and statistical testing (p-value <0.05) to identify significantly altered metabolites. Input these significant metabolites into pathway analysis tools such as MetaboAnalyst to identify enriched metabolic pathways based on Fisher's exact test and pathway impact values derived from pathway topology analysis. Focus on pathways with p-values <0.05 and impact values >0.1 as potentially biologically relevant pathways affected by this compound treatment [2].
Comprehensive pathway analysis of this compound effects reveals several significantly altered metabolic pathways based on existing capsaicin research. In plasma metabolomics studies, the most prominently affected pathways include pyruvate metabolism, ABC transporters, glycolysis/gluconeogenesis, and TCA cycle functionality. These alterations suggest this compound's potential influence on cellular energy metabolism and transport mechanisms. In tissue-specific analyses, particularly skin metabolomics, significant perturbations appear in sphingolipid metabolism, sphingolipid signaling pathway, apoptosis, and necroptosis pathways, indicating potential effects on cellular differentiation, proliferation, and inflammatory responses [2]. The convergence of multiple significantly altered metabolites within these pathways strengthens the biological plausibility of this compound's involvement in these processes and provides testable hypotheses for further mechanistic studies.
The integration of metabolomic findings with other omics data and literature knowledge creates a more comprehensive understanding of this compound's biological effects. For instance, alterations in sphingolipid metabolism may connect to previously reported effects of capsaicinoids on inflammatory processes and cellular differentiation. Similarly, changes in energy metabolism pathways may relate to observed effects on weight regulation and thermogenesis. This cross-omics integration facilitates the development of sophisticated mechanistic models that explain both the primary molecular targets of this compound and the downstream metabolic consequences, ultimately contributing to a more systematic understanding of its physiological impacts and potential therapeutic applications [1] [2].
Figure 3: Proposed Metabolic Pathways Affected by this compound - This diagram illustrates the hypothesized mechanistic pathways through which this compound exposure leads to physiological outcomes, incorporating known molecular targets and metabolomic findings.
Raw mass spectrometry data processing begins with format conversion (e.g., from .raw or .d files to mzXML using ProteoWizard MSConvert) followed by feature detection and retention time alignment using XCMS or similar platforms. For peak picking, employ the centWave algorithm with the following parameters: m/z tolerance = 25 ppm, peak width = 10-60 seconds, prefilter = 10 (peaks), 100 (intensity). For peak grouping, use bandwidth = 5, m/z width = 0.025, and minimum fraction = 0.5. Apply retention time correction using the obiwarp method with a profStep of 0.5 to address chromatographic shifts between samples. Perform CAMERA annotation to identify isotope peaks, adducts, and fragments using the following settings: perfwhm = 0.6, cor_eic_th = 0.75, and graphMethod = "hcs" [2].
For metabolite annotation, utilize a multi-step approach combining accurate mass matching, MS/MS spectral matching, and retention time prediction. First, perform accurate mass matching against databases such as HMDB, LipidMaps, and KEGG with a mass error tolerance of <10 ppm. For compounds with available standards, incorporate retention time matching with a tolerance of ±0.2 minutes. For Level 2 identifications, employ MS/MS spectral matching using similarity scoring algorithms with a minimum forward score of 700 and reverse score of 500. For unknown features, utilize in-silico fragmentation tools such as CFM-ID, MetFrag, or CSI:FingerID to generate putative identifications based on fragmentation prediction. Finally, apply KEGG pathway enrichment analysis to identify significantly overrepresented pathways among the annotated metabolites using MetaboAnalyst's integrated pathway analysis module with Fisher's exact test and relative-betweenness centrality for pathway impact calculation [2].
Figure 4: Data Processing and Analysis Workflow for this compound Metabolomics - This diagram outlines the computational pipeline from raw data conversion through to pathway analysis, highlighting key steps for metabolite annotation and statistical evaluation.
Matrix effects present significant challenges in this compound analysis, particularly in complex biological samples. To mitigate ionization suppression/enhancement, implement extensive sample cleanup using solid-phase extraction (SPE) with mixed-mode cation exchange cartridges for plasma/serum samples. For tissue samples, consider liquid-liquid extraction with hexane/ethyl acetate (1:1, v/v) to remove lipids and other non-polar interferents. Always use stable isotope-labeled internal standards (when available) to correct for recovery variations and matrix effects. If this compound-d₃ is unavailable, consider using structural analogs like capsaicin-d₃ as a surrogate internal standard, though method validation must demonstrate comparable extraction efficiency and matrix effects [1] [3].
Chromatographic issues such as peak tailing, retention time drift, or poor resolution from other capsaicinoids can compromise data quality. To address peak tailing, add acid modifiers (0.1% formic acid) to mobile phases and ensure column pH compatibility. For retention time stability, maintain consistent column temperature (±1°C) and use mobile phase premixing rather than online mixing. To improve resolution of this compound from homodihydrocapsaicin, implement shallow gradient elution (0.5-1.0% B/min) in the critical separation region or consider two-dimensional LC (RPLC × RPLC) with different selectivity in the second dimension. For untargeted metabolomics, comprehensive 2D-LC approaches significantly enhance separation power and metabolite coverage, particularly when combining orthogonal separation mechanisms such as HILIC × RPLC [6].
The presented protocols require specific optimization for different sample matrices. For fatty tissues (adipose, brain), increase the organic solvent ratio in extraction solvents (e.g., chloroform/methanol/water 1:2:0.5, v/v/v) to improve lipid removal. For plasma/serum samples with high protein content, consider sequential precipitation using methanol followed by acetone to enhance protein removal. For cell culture samples, implement metabolic quenching with cold saline (-40°C) before extraction to preserve metabolic profiles. When analyzing food products or botanical extracts with high capsaicinoid concentrations, sample dilution or reduced injection volume may be necessary to avoid detector saturation and maintain linear response [1] [2].
For specialized applications requiring enhanced sensitivity (e.g., pharmacokinetic studies with low this compound concentrations), implement microscale LC (e.g., 1.0 mm i.d. columns) with flow rates of 50-100 μL/min to improve ionization efficiency. Alternatively, employ on-line solid-phase extraction (SPE) for automated sample enrichment and cleanup. For high-throughput applications, consider ultra-fast separations using superficially porous particles (core-shell) with 1.5-1.7 μm particle size, which provide similar efficiency to sub-2 μm fully porous particles but at lower backpressures, enabling faster analysis times [4]. When analyzing unstable metabolites or phase II conjugates of this compound, incorporate antioxidants (e.g., 0.1% ascorbic acid) in extraction solvents and maintain acidic pH (pH 3-4) to prevent degradation during sample preparation and analysis.
The application notes and protocols presented herein provide comprehensive methodologies for the MS/MS spectrometry and metabolomic analysis of this compound. The integrated approach combining targeted quantification with untargeted metabolomic profiling enables researchers to not only determine this compound concentrations in various matrices but also to elucidate its broader metabolic effects and mechanisms of action. The detailed protocols emphasize critical considerations for sample preparation, chromatographic separation, mass spectrometric detection, and data processing, providing a solid foundation for implementing these methods in diverse research settings. As interest in the biological activities of capsaicinoids continues to grow, these analytical frameworks will facilitate more comprehensive investigations of this compound's potential therapeutic applications and physiological significance.
Homocapsaicin is a potent capsaicinoid analog found in chili peppers and pharmaceutical formulations, typically comprising approximately 1% of the total capsaicinoid content in Capsicum species. With a Scoville Heat Unit rating of 8,600,000 SHU, this compound possesses approximately half the pungency of pure capsaicin yet contributes significantly to the biological activity of capsaicinoid mixtures. The accurate quantification of this compound is essential for standardization of pharmaceutical preparations containing capsaicinoids, quality control of pepper-containing foods, and pharmacological research investigating its therapeutic potential. This document provides detailed application notes and standardized protocols for reliable this compound quantification across various matrices, incorporating modern chromatographic techniques and comprehensive validation data to support researchers in pharmaceutical and food science sectors.
This compound exists naturally in two isomeric forms, both featuring a carbon-carbon double bond at the 6-position on the 10-carbon acyl chain, with the more abundant isomer containing an additional methyl group at the 8-position. It is important to note that this compound with the double bond at the 7-position has never been found in nature, despite being widely reported in internet sources and some scientific literature. This misidentification has been addressed in specialized publications and should be considered during method development and compound verification [1]. The chemical structure of this compound is systematically named as (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide, with a molecular formula of C₁₉H₂₉NO₃ and a molar mass of 319.43 g/mol [1].
Reversed-phase HPLC with UV detection has been extensively validated for capsaicinoid analysis, including this compound. The optimized chromatographic conditions employ a C18 column (e.g., Inertsil column) with a mobile phase consisting of acetonitrile and 0.5% formic acid in water using gradient elution. The detection wavelength is typically set at 280 nm, which provides optimal sensitivity for capsaicinoids while maintaining good baseline stability. A validated method described in the literature demonstrates reliable separation and quantification of eight capsaicinoids, including this compound-I and this compound-II, with a limit of detection of approximately 15-30 ng, making it suitable for analyzing capsaicinoid levels ranging from 0.5 to 3600 μg of capsaicin equivalents per gram of product [2].
Argententation HPLC (silver-ion complexation chromatography) represents a specialized approach that enables exceptional separation of capsaicinoid analogs. This technique leverages the formation of transient complexes between silver ions incorporated in the stationary phase and the double bonds in the fatty acid chain of capsaicinoids. The methodology permits baseline separation of norcapsaicin, zucapsaicin (civamide), capsaicin, nordihydrocapsaicin, nonivamide, this compound, dihydrocapsaicin, and homodihydrocapsaicin-I, providing superior resolution of structurally similar compounds compared to conventional reversed-phase methods [3]. This enhanced separation capability is particularly valuable for pharmaceutical applications where precise quantification of individual capsaicinoids is required for standardization purposes.
UPLC-MS methods significantly improve analysis speed and sensitivity for this compound quantification. A validated UPLC-MS method achieves chromatographic separation of five major capsaicinoids (nordihydrocapsaicin, capsaicin, dihydrocapsaicin, this compound, and homodihydrocapsaicin) in less than 9 minutes using a reversed-phase C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid. This method demonstrates excellent linearity across the concentration range of 0.5–50 μg/g with correlation coefficients (r²) >0.999 for each capsaicinoid. The limit of detection for this compound was established at 0.2 μg/g, with both run-to-run and day-to-day precision showing relative standard deviations <1.5% [4].
The robustness of UPLC-MS methods has been verified through extensive testing, including variations in injection volumes and analysis of different Capsicum varieties. The use of mass spectrometric detection provides superior selectivity compared to UV detection alone, as it enables identification of compounds based on both retention time and mass spectral characteristics. This is particularly advantageous when analyzing complex matrices like hot sauces or pharmaceutical formulations where interfering compounds may co-elute with the target analytes. The selected ion monitoring (SIM) mode enhances sensitivity by focusing on specific mass-to-charge ratios (m/z) characteristic of this compound and related compounds [4].
Monolithic silica capillary columns offer an alternative approach for fast and robust analysis of this compound in complex matrices like hot sauces. These columns exhibit low back pressure characteristics, allowing for rapid separations even on conventional HPLC systems. A validated method employing a Chromolith CapRod 150-0.1 mm RP-18e monolithic silica column operated in isocratic mode with acetonitrile + 0.1% formic acid-water + 0.1% formic acid (50:50 v/v) successfully separates and quantifies capsaicin and dihydrocapsaicin in hot sauce extracts, with the approach being extendable to this compound analysis [5].
The monolithic column design provides enhanced resistance to clogging, which is particularly advantageous when analyzing complex food samples that may contain particulate matter despite filtration. This method has been demonstrated to provide excellent correlation with manufacturer data when applied to the analysis of commercial hot sauces with Scoville Heat Unit values ranging from 20,000 to 2,700,000. The conversion of analyte concentration to SHU is accomplished by multiplying the concentration (in parts per million) by a factor of 15, though it should be noted that this conversion factor may vary slightly depending on the specific capsaicinoid profile [5].
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method Parameter | HPLC-UV | UPLC-MS | LC-MS with Monolithic Columns |
|---|---|---|---|
| Separation Time | 20-30 minutes | <9 minutes | 15-20 minutes |
| Limit of Detection | 15-30 ng | 0.2 μg/g | Not specified |
| Linear Range | Not specified | 0.5–50 μg/g | Not specified |
| Precision (RSD) | Not specified | <1.5% | Not specified |
| Key Advantage | Well-established, readily available | High speed and sensitivity | Robustness with complex matrices |
| Recommended Application | Quality control of pharmaceutical products | High-throughput analysis | Analysis of complex food matrices |
Liquid-liquid extraction using ethanol as the extracting solvent has been demonstrated as an effective approach for recovering this compound from pepper-containing foods. The sample preparation process typically involves Soxhlet extraction of 10–20 g of homogenized sample for three days using ethanol or for 6 hours using methanol, with both methods producing comparable results. Following extraction, the supernatant solution is filtered through a 0.45-μm syringe microfilter and made up to a known volume (e.g., 100 mL) with the extraction solvent. Further dilution (typically 1:100 to 1:10,000) using 50:50 (v/v) water-acetonitrile is performed to bring the analyte concentration within the linear range of the instrumental method [5].
For fresh pepper samples with water content ranging from 80.8 to 92.7%, freeze-drying prior to extraction is recommended to improve extraction efficiency and method reproducibility. The distribution of capsaicinoids within the pepper fruit can vary significantly, with higher concentrations typically found in the placenta compared to the pericarp and seeds. Therefore, appropriate sampling procedures must be established depending on the analytical objectives—whether determining total capsaicinoid content or mapping the distribution within different parts of the fruit [2].
The extraction of this compound from pharmaceutical formulations requires consideration of the specific dosage form and excipient composition. For semi-solid preparations such as creams and gels, a known weight of product (typically 1-5 g) is dissolved in an appropriate solvent (e.g., methanol or ethanol) with vigorous mixing or sonication to ensure complete dispersion. Following dissolution, the sample is centrifuged or filtered to remove insoluble excipients, and the supernatant is diluted to an appropriate concentration for analysis. For high-concentration patches or controlled-release formulations, the extraction may require more aggressive conditions, such as extended sonication or elevated temperatures, to ensure complete extraction of the active compounds [6].
When analyzing pharmaceutical products, the use of an internal standard is highly recommended to correct for potential losses during sample preparation and variations in injection volume. Nonivamide represents a suitable internal standard for this compound quantification due to its structural similarity and comparable chemical properties. However, it is important to verify that the formulation being analyzed does not already contain nonivamide as an active ingredient, as this is a common component in some capsaicinoid-based pharmaceuticals [3].
Comprehensive method validation for this compound quantification demonstrates exceptional precision across multiple analytical platforms. UPLC-MS methods exhibit both run-to-run and day-to-day precision with relative standard deviations <1.5% for all analyzed capsaicinoids, including this compound. This high level of precision is maintained across different varieties of Capsicum samples and remains consistent even when injection volumes are varied, confirming the robustness of the methodology [4].
The accuracy of this compound quantification methods has been verified through recovery studies from spiked samples. In these experiments, known quantities of this compound standard are added to sample matrices, and the extraction and analysis procedures are performed. Recovery rates typically range from 90% to 110%, confirming the accuracy of the methods. For hot sauce samples, the results obtained through validated LC-MS methods show excellent correlation with manufacturers' data, further confirming the accuracy of the methodology. The ratio of capsaicin to dihydrocapsaicin in analyzed hot sauces typically ranges from 1.2:1 to 2.4:1, reflecting the different types of chili peppers used in their preparation [5].
Method sensitivity for this compound quantification has been systematically evaluated through determination of limits of detection (LOD) and quantification (LOQ). UPLC-MS methods demonstrate a limit of detection of 0.2 μg/g for this compound, which is sufficient for analyzing most pepper-containing foods and pharmaceutical products. The limit of quantification is typically established at approximately 0.5 μg/g, representing the lowest concentration that can be quantitatively determined with acceptable precision and accuracy [4].
The linear dynamic range for this compound quantification extends from 0.5 to 50 μg/g, with correlation coefficients (r²) exceeding 0.999. This wide linear range eliminates the need for extensive sample dilutions when analyzing samples with varying capsaicinoid content. The linearity is maintained across different capsaicinoids, though slight variations in response factors should be considered when performing quantitative analysis. For highest accuracy, calibration using authentic standards of each capsaicinoid is recommended, though in practice, capsaicin is often used as a reference standard for quantifying other capsaicinoids, with appropriate correction factors applied based on their relative response [4].
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | UPLC-MS Method | HPLC-UV Method |
|---|---|---|
| Linearity Range | 0.5–50 μg/g | Not specified |
| Correlation Coefficient (r²) | >0.999 | Not specified |
| Limit of Detection | 0.2 μg/g | 15-30 ng |
| Run-to-Run Precision (RSD) | <1.5% | Not specified |
| Day-to-Day Precision (RSD) | <1.5% | Not specified |
| Recovery | 90-110% | Not specified |
The quantification of this compound is essential for standardization of pharmaceutical preparations containing capsaicinoids. Topical formulations with high concentrations of capsaicin (e.g., Qutenza/NGX-4010) are approved for treating neuropathic pain, while other formulations (e.g., Adlea; Anesiva Inc.) target postoperative pain, and Civamide (Winston Laboratories) is investigated for cluster headaches. The accurate quantification of this compound in these products ensures consistent dosing and therapeutic efficacy [6]. Low concentrations of capsaicinoids are also incorporated into over-the-counter analgesic creams, requiring rigorous quality control to maintain appropriate potency.
Beyond pain management, this compound and other capsaicinoids are investigated for their anti-cancer properties, with studies demonstrating apoptosis induction in multiple human cancer cell lines, including small cell lung cancer, breast cancer, prostate cancer, and colon cancer. The chemopreventive activity of capsaicinoids necessitates precise quantification in both in vitro and in vivo studies to establish dose-response relationships. Additionally, capsaicin has shown potential to potentiate the apoptotic activity of cisplatin in human stomach cancer while attenuating cisplatin-induced renal toxicity in rodent models [6].
In food applications, this compound quantification supports accurate Scoville rating determinations and ensures product consistency. The Scoville scale originally depended on sensory evaluation, but modern analytical methods provide objective quantification of capsaicinoid content. Conversion of analytical results to Scoville Heat Units is typically performed by multiplying the total capsaicinoid concentration (in ppm) by 15, though some sources specify that 16 Scoville units equal 1 mg/kg of capsaicinoids [5]. This conversion enables manufacturers to verify label claims and ensure batch-to-batch consistency in products ranging from mildly spicy foods to extreme-heat sauces containing pepper extracts with SHU values exceeding 2,000,000.
The analysis of this compound distribution within pepper fruits has revealed significant variations between different parts of the plant. Studies have quantified capsaicinoid levels in the pericarp, placenta, seeds, and in the top, middle, and base parts of whole peppers across 17 species of peppers. This information is valuable for optimizing harvesting and processing practices to achieve desired pungency levels in food products. Additionally, monitoring this compound content in pepper-containing foods supports authenticity testing and detection of adulteration with synthetic capsaicinoids [2].
Scope: This procedure applies to the quantification of this compound in pepper fruits, pepper-containing foods, and pharmaceutical formulations using UPLC-MS.
Equipment and Reagents: UPLC system coupled to mass spectrometer with electrospray ionization source; C18 column (100 × 2.1 mm, 1.7 μm); this compound standard (minimum 95% purity); HPLC-grade acetonitrile and methanol; formic acid; ethanol; syringe filters (0.45 μm).
Mobile Phase Preparation:
Gradient Program:
Mass Spectrometer Conditions:
Sample Preparation:
Calibration:
Calculation: this compound concentration (μg/g) = (C × V × D) / W Where C = concentration from calibration curve (μg/mL), V = final volume of extract (mL), D = dilution factor, W = sample weight (g) [4].
Scope: This procedure applies to the simultaneous quantification of eight capsaicinoids, including this compound-I and this compound-II, in food and pharmaceutical matrices.
Equipment and Reagents: HPLC system with UV detector; C18 column (e.g., Inertsil, 250 × 4.6 mm, 5 μm); capsaicinoid standards; HPLC-grade acetonitrile and water; formic acid.
Mobile Phase: Acetonitrile/0.5% formic acid in water using gradient elution.
Detection: UV detection at 280 nm.
Sample Preparation:
Chromatographic Conditions:
System Suitability:
Identification and Quantification:
The following workflow diagram illustrates the complete this compound analysis process:
Peak Tailing: If this compound peaks exhibit significant tailing (tailing factor >1.5), consider reducing the injection volume, increasing the formic acid concentration in the mobile phase to 0.5%, or replacing the guard column. Peak tailing often indicates active sites in the chromatographic system that interact with the phenolic hydroxyl group of this compound [2].
Retention Time Shifts: Minor shifts in this compound retention time may occur due to mobile phase composition variations or column aging. To minimize retention time variability, ensure consistent mobile phase preparation and maintain a column temperature of 25°C using a column heater. Significant retention time decreases may indicate column degradation necessitating replacement [4].
Signal Suppression in MS Detection: Ion suppression in mass spectrometric detection can affect method sensitivity and accuracy. If signal suppression is suspected, evaluate by post-column infusion of this compound standard while injecting a blank sample extract. To minimize suppression, improve sample clean-up through solid-phase extraction or optimize the chromatographic separation to elute this compound away from matrix components [5].
Extraction Efficiency Issues: If this compound recovery is suboptimal, consider extending the extraction time, using a more efficient extraction technique such as pressurized liquid extraction, or adding a small amount of surfactant to the extraction solvent. For samples with high fat content, defatting with hexane prior to capsaicinoid extraction may improve recovery and chromatographic performance [2].
This compound is a minor capsaicinoid compound found in peppers (Capsicum species) that presents significant analytical challenges due to its structural similarity to other capsaicinoids. As an N-vanillylamide of a fatty acid, this compound differs from the major capsaicinoid capsaicin by just two additional methylene groups in its fatty acid chain (Figure 1), resulting in nearly identical chemical properties that complicate chromatographic separation. The development of robust Ultra-High Performance Liquid Chromatography (UHPLC) methods for this compound is essential for accurate quantification in pharmaceutical, food, and agricultural applications, particularly given the growing interest in the bioactive properties of capsaicinoids, which include analgesic, anti-inflammatory, and antioxidant activities. [1]
The transition from conventional HPLC to UHPLC technology has revolutionized capsaicinoid analysis by providing superior resolution, reduced analysis time, and enhanced sensitivity. UHPLC systems operating at pressures up to 15,000 psi with sub-2 μm particle columns offer significant improvements in separation efficiency, making them particularly suitable for resolving complex mixtures of capsaicinoids in biological matrices. [2] [3] These advancements are critical for this compound analysis, as this compound typically occurs at much lower concentrations compared to major capsaicinoids like capsaicin and dihydrocapsaicin, necessitating highly sensitive and selective analytical methods. [1]
The development of an optimized UHPLC method for this compound separation requires a systematic approach that considers the interplay of multiple chromatographic parameters. Research demonstrates that effective separation of capsaicinoids is achieved through careful optimization of column chemistry, mobile phase composition, temperature, and flow rate. A study focused on simultaneous determination of major capsaicinoids and capsinoids achieved complete separation of all compounds of interest in less than 2 minutes using an ACQUITY UPLC BEH RP-C18 column (100 mm × 2.1 mm i.d., 1.7 μm particle size). [4] The extremely high efficiency of UHPLC systems with 1.7 μm particles significantly enhances resolution power and sensitivity while reducing solvent consumption compared to conventional HPLC methods. [5]
When optimizing for this compound specifically, particular attention must be paid to resolving it from structurally similar compounds, especially homodihydrocapsaicin. The elongated fatty acid chain in this compound increases its hydrophobicity compared to capsaicin, resulting in longer retention under reversed-phase conditions. This property can be exploited to achieve separation from other capsaicinoids through careful manipulation of mobile phase strength and gradient profile. Method optimization should follow a structured approach where parameters are systematically evaluated using experimental design methodologies to identify optimal conditions that provide the necessary resolution while maintaining acceptable analysis time and peak symmetry. [4]
Column chemistry and temperature are fundamental parameters that dramatically impact the separation efficiency and analysis time for this compound. The small particle size (1.7-2 μm) of UHPLC columns provides significantly higher efficiency compared to traditional HPLC columns packed with 3-5 μm particles. [2] Research indicates that C18 and C8 stationary phases are most effective for capsaicinoid separations, with the ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm) demonstrating excellent results for capsaicinoid separations. [4] The column temperature directly influences retention times, selectivity, and backpressure, making it a critical optimization parameter.
Table 1: Temperature Optimization Parameters for this compound Separation
| Temperature (°C) | Impact on Separation | Optimal Range | Considerations |
|---|---|---|---|
| 35-40 | Longer retention, higher resolution | Limited applications | Increased backpressure, longer run times |
| 45-50 | Balanced retention and efficiency | Primary recommendation | Optimal compromise for resolution and speed |
| 55-70 | Reduced retention, faster analysis | High-throughput needs | Possible reduced resolution of critical pairs |
Temperature optimization studies for capsaicinoid separation have examined ranges from 35°C to 70°C. [4] Research demonstrates that elevated temperatures generally reduce retention times and backpressure while potentially affecting selectivity for closely eluting compounds. For this compound separation, temperatures between 45°C and 50°C typically provide the optimal balance between analysis time and resolution, particularly for separating this compound from homodihydrocapsaicin. A validated UHPLC method for sugammadex related substances employed a column temperature of 50°C, demonstrating excellent peak symmetry and resolution for structurally similar compounds. [5] The UHPLC system's ability to maintain precise temperature control contributes significantly to retention time reproducibility, with studies showing relative standard deviation for retention times as low as 0.09-0.26%. [3]
The mobile phase composition and flow rate are equally critical for achieving optimal this compound separation. Acidified aqueous-organic mobile phases are standard for capsaicinoid analysis, with acetonitrile often preferred over methanol due to its lower viscosity and higher efficiency, especially in UHPLC applications. The addition of acid modifiers such as acetic acid (typically 0.1%) improves peak symmetry by suppressing silanol interactions and enhancing ionization control. [4] [6] Gradient elution is generally necessary for complete capsaicinoid separations due to the wide range of hydrophobicities across the different analogues.
Table 2: Optimized Mobile Phase and Flow Rate Conditions
| Parameter | Optimal Condition | Alternative Options | Impact on Separation |
|---|---|---|---|
| Organic Modifier | Acetonitrile | Methanol | Higher efficiency, lower backpressure |
| Acid Additive | 0.1% Acetic acid | 0.1% Formic acid | Improved peak shape, better ionization |
| Flow Rate | 0.6 mL/min | 0.4-0.95 mL/min | Balance of efficiency and analysis time |
| Gradient Profile | 25-85% B in 5 min | 12-20% B in 10 min | Complete separation of all capsaicinoids |
| Injection Volume | 2.5-3.5 μL | 1-5 μL | Compromise between sensitivity and peak shape |
Flow rate optimization represents a critical balance between separation efficiency, analysis time, and system backpressure. Studies have examined flow rates ranging from 0.4 mL/min to 0.95 mL/min for capsaicinoid separations. [4] [5] A flow rate of 0.6 mL/min has demonstrated excellent reproducibility with retention time RSD values between 0.09-0.26% and peak area RSD values of 0.38-0.86%. [3] Lower flow rates generally improve resolution but extend analysis time, while higher flow rates reduce analysis time but may compromise resolution and increase column backpressure. The optimal flow rate of 0.6 mL/min provides an effective compromise, allowing complete separation of capsaicinoids including this compound in approximately 2 minutes while maintaining acceptable backpressure well below the UHPLC system's pressure limit. [4]
Analytical method validation for this compound quantification should follow ICH guidelines (Q2(R2)) to ensure reliability, accuracy, and regulatory compliance. [7] [1] The validation protocol must demonstrate that the method is suitable for its intended purpose by evaluating key parameters including specificity, linearity, accuracy, precision, sensitivity, and robustness. For this compound analysis, particular emphasis should be placed on specificity to ensure complete separation from other capsaicinoids, especially the structurally similar homodihydrocapsaicin. The validation process should be conducted using certified reference standards of this compound and related capsaicinoids, with stock solutions prepared in acetonitrile and stored at -20°C to prevent degradation. [1]
The specificity of the method is confirmed through resolution measurements between this compound and all potentially interfering compounds, including other capsaicinoids and matrix components. A resolution factor greater than 1.5 between this compound and the closest eluting compound is generally considered acceptable. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) should be performed to demonstrate the method's stability-indicating capability and to identify potential degradation products that might interfere with this compound quantification. [5] The peak purity of this compound in stressed samples should be confirmed using photodiode array detection to ensure no co-elution with degradation products.
The linearity of the method is evaluated by analyzing this compound standards at a minimum of five concentration levels across the expected working range. For this compound, which is typically a minor capsaicinoid, a range of 1-200 μg/mL is often appropriate, though this should be adjusted based on expected concentrations in actual samples. The correlation coefficient (r) should exceed 0.999, with a y-intercept not significantly different from zero. [5] [1] Accuracy is determined through recovery studies by spiking blank matrices with known this compound concentrations, with acceptable recovery ranges of 95-105%. Precision encompasses both repeatability (intra-day) and intermediate precision (inter-day, different analysts, different instruments), with RSD values for peak areas and retention times not exceeding 2% and 1%, respectively. [5]
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reference |
|---|---|---|---|
| Specificity | Resolution from nearest compound | Resolution > 1.5 | [5] |
| Linearity | 5 concentration levels, triplicate | r > 0.999 | [5] [1] |
| Accuracy | Spiked recovery at 3 levels | Recovery 95-105% | [5] |
| Precision | 6 replicates at 100% test concentration | RSD < 2% | [5] |
| LOD/LOQ | Signal-to-noise ratio 3:1 and 10:1 | Documented values | [1] |
| Robustness | Deliberate small parameter changes | System suitability met | [4] |
Sensitivity is determined through the limit of detection (LOD) and limit of quantification (LOQ), typically established based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOD values of approximately 0.5 μg/mL and LOQ values of 1.5 μg/mL are achievable with UV detection, though enhanced sensitivity can be obtained with MS detection. [1] Robustness is evaluated by deliberately introducing small variations in critical method parameters (temperature ±2°C, flow rate ±0.05 mL/min, mobile phase composition ±2%) and demonstrating that the method remains unaffected by these variations. System suitability tests should be established to ensure the method's ongoing performance, typically including criteria for retention time, resolution, tailing factor, and theoretical plates. [4] [5]
The analysis of this compound in pepper samples requires efficient extraction and careful cleanup to remove interfering matrix components while maintaining the stability of the target analytes. A validated protocol for capsaicinoid analysis from pepper matrices begins with homogenization of fresh pepper fruits, followed by drying at 40°C until constant weight to prevent thermal degradation. [1] The dried material is then ground to a fine powder, and approximately 1 g is accurately weighed for extraction. The sample is extracted with 10 mL of acetonitrile using sonication for 60 minutes, as studies have demonstrated that acetonitrile provides the highest extraction efficiency for capsaicinoids with fewer co-extracted impurities compared to acetone or methanol. [8] Following extraction, the sample is centrifuged at 5000 × g for 10 minutes, and the supernatant is filtered through a 0.22 μm membrane filter prior to UHPLC analysis.
For complex biological matrices or samples with high lipid content, additional cleanup procedures may be necessary to minimize matrix effects and prevent column contamination. Solid-phase extraction (SPE) using C18 or mixed-mode cartridges effectively removes phospholipids and other non-polar interferents that can cause ion suppression in mass spectrometric detection. [2] The extraction efficiency should be validated through recovery experiments using matrix-matched calibration standards, with acceptable recovery rates typically ranging from 92% to 109% for capsaicinoids. [1] The stability of this compound in the final extract should be verified under storage (e.g., 4°C for 24-72 hours) and injection conditions, as capsaicinoids can be susceptible to degradation, particularly under alkaline conditions or when exposed to light.
The UHPLC analysis of this compound is performed using the optimized parameters summarized in Table 2, with gradient elution essential for resolving the wide range of capsaicinoid polarities. A typical gradient program starts at 25% acetonitrile with 0.1% acetic acid and increases to 85% acetonitrile over 5 minutes, followed by a hold at 85% for 1 minute and re-equilibration to initial conditions. [4] The injection volume is typically 2.5-3.5 μL, balancing sensitivity with potential matrix effects. Detection is most commonly performed using photodiode array (PDA) detection with monitoring at 280 nm, the maximum absorbance wavelength for capsaicinoids, though 222 nm can also be used for enhanced sensitivity. [4] [1] For increased specificity and sensitivity, especially in complex biological matrices, mass spectrometric detection with electrospray ionization in positive mode is recommended, monitoring the specific precursor-to-product ion transitions for this compound and related compounds.
Data processing for this compound quantification typically employs external standardization using calibration curves generated with certified reference standards. For improved accuracy, particularly when using mass spectrometric detection with potential matrix effects, internal standardization with stable isotope-labeled analogues (e.g., deuterated capsaicin) is recommended. [2] Peak integration should be performed with consistent parameters across all analyses, and the this compound concentration is calculated based on its peak area relative to the calibration curve. The method should include system suitability tests performed each analysis day to ensure adequate chromatographic performance, typically requiring resolution greater than 1.5 between critical peak pairs, tailing factors less than 1.5, and RSD of retention times and peak areas for replicate injections not exceeding 2%. [5]
Even with optimized methods, analysts may encounter challenges during this compound separation that require troubleshooting. Peak shape abnormalities such as tailing or fronting can result from various issues, including column degradation, inappropriate mobile phase pH, or sample overload. To address tailing peaks, ensure the mobile phase contains at least 0.1% acid modifier to suppress silanol interactions, verify that the column temperature is maintained at 45-50°C, and consider reducing the injection volume if necessary. Retention time shifts exceeding 2% between runs indicate system instability potentially caused by mobile phase evaporation, column temperature fluctuations, or column aging. Maintaining mobile phase freshness (prepared daily or stored in sealed containers), verifying column oven temperature calibration, and monitoring column performance with system suitability tests can mitigate these issues. [4] [5]
Increased backpressure beyond the system's normal operating range may indicate column blockage, particularly when analyzing complex pepper extracts. Installing a 0.2 μm in-line filter before the column and using guard columns can extend column lifetime. If backpressure increases suddenly, check for particulates in samples and mobile phases, and follow manufacturer recommendations for column flushing procedures. Reduced resolution between this compound and adjacent peaks may develop over time due to column aging or subtle changes in mobile phase composition. Re-establishing the initial gradient conditions, adjusting temperature (±2°C), or implementing a more shallow gradient around the retention window of interest can restore resolution without complete method redevelopment. [4]
The transfer of the this compound UHPLC method between laboratories or instruments requires careful validation to ensure comparable performance. Method transfer should include comparative testing on both the originating and receiving systems, analyzing identical samples and standards to demonstrate equivalence in critical method attributes including retention time, resolution, sensitivity, and precision. When transferring methods between UHPLC systems from different manufacturers, adjustments may be necessary to account for differences in dwell volume and mixing efficiency, particularly for gradient methods. The receiving laboratory should demonstrate method proficiency through successful analysis of quality control samples with established acceptance criteria before implementing the method for routine analysis. [7]
For regulatory submissions, method documentation should comprehensively address all ICH Q2(R2) validation parameters and include representative chromatograms demonstrating system suitability, specificity, and precision. [7] The method should be stability-indicating, proven through forced degradation studies that demonstrate separation of this compound from its degradation products. [5] When applied to Good Manufacturing Practice (GMP) environments, the method must include clearly defined system suitability criteria that ensure the method's ongoing performance, with established procedures for managing deviations from these criteria. Complete documentation should include standard operating procedures for sample preparation, instrument operation, data processing, and reporting to ensure consistency and data integrity across different analysts and laboratories. [7]
The optimization of UHPLC parameters for this compound separation requires careful attention to column selection, temperature, mobile phase composition, and flow rate. The methods described in these application notes provide robust separation and quantification of this compound from complex pepper matrices, with complete analysis achievable in less than 5 minutes. The validated protocols comply with ICH guidelines and incorporate troubleshooting guidance for common implementation challenges. As research into the bioactive properties of minor capsaicinoids continues to expand, these optimized UHPLC methods will serve as valuable tools for accurate this compound quantification in pharmaceutical, food, and agricultural applications.
This compound is a capsaicinoid analog found naturally in chili peppers (Capsicum species), representing approximately 1% of the total capsaicinoids mixture in pepper extracts. Chemically designated as (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide, this compound has a molecular weight of 319.43 g/mol and possesses approximately half the pungency of pure capsaicin, with a Scoville heat rating of 8,600,000 SHU [1]. As a lipophilic, colorless, odorless compound that exists in crystalline to waxy form at room temperature, this compound presents specific analytical challenges that require carefully developed and validated methods for accurate quantification [1].
The development of reliable analytical methods for this compound is essential for several applications in pharmaceutical and food research, including bioavailability studies, metabolic profiling, and standardization of culinary and therapeutic products. These methods must account for the compound's specific chemical properties, including its lipophilicity, stability profile, and presence in complex biological matrices. The calibration curves and linearity ranges established through the protocols described in this document provide the foundation for accurate this compound quantification across these diverse applications [2].
In analytical chemistry, a calibration curve represents a regression model that establishes the relationship between instrument response (dependent variable) and analyte concentration (independent variable). This relationship enables the prediction of unknown concentrations of analytes of interest in samples based on the instrument's response to known standards [2]. For this compound analysis, this typically involves preparing a series of standard solutions with known concentrations, measuring their instrument responses (e.g., peak areas in chromatography), and fitting these data points to an appropriate mathematical model that describes the concentration-response relationship [3].
The quality of a bioanalytical method is highly dependent on the linearity of the calibration curve, which serves as a positive indicator of assay performance within a validated analytical range [2]. A properly constructed calibration curve must demonstrate that all future measurements will be sufficiently close to the true values of the analyte content in samples, which is established during rigorous method validation procedures. The calibration model must account for various parameters including regression type, slope, weighting factors, and correlation coefficients, all of which require careful evaluation to ensure accurate prediction of this compound concentrations in unknown samples [2].
Linearity in analytical methods refers to the ability of the method to obtain results that are directly proportional to the concentration of the analyte within a given range. The linearity of calibration curves is often mistakenly assessed solely through the correlation coefficient (r) or coefficient of determination (r²), with values close to unity sometimes considered sufficient evidence of linearity [2]. However, these parameters alone are not appropriate measures for confirming linearity, as clearly curved relationships between concentration and response may still exhibit r values close to one [2].
The Food and Drug Administration (FDA) guidance for validation of analytical procedures recommends that correlation coefficients should be submitted when evaluating a linear relationship, but emphasizes that linearity should be evaluated by appropriate statistical methods such as analysis of variance (ANOVA) [2]. More reliable mathematical measures for evaluating linearity include slope standard relative deviation, goodness-of-fit tests, and residual plots. Additionally, two specific statistical tests—the lack-of-fit test and Mandel's fitting test—have been identified as particularly suitable for validating linear calibration models [2].
Table 1: Statistical Parameters for Assessing Calibration Curve Linearity
| Parameter | Target Value | Purpose | Calculation Method |
|---|---|---|---|
| Correlation Coefficient (r) | >0.99 | Measures strength of relationship | Pearson correlation |
| Coefficient of Determination (r²) | >0.98 | Proportion of variance explained | Square of correlation coefficient |
| Lack-of-Fit Test | p > 0.05 | Detects inadequacy of model | ANOVA-based |
| Mandel's Fitting Test | p > 0.05 | Compares linear vs. quadratic models | F-test comparison |
| Residual Sum of Squares | Minimized | Measures deviation from model | Sum of squared residuals |
When the concentration range spans more than one order of magnitude, the variance of data points often differs significantly across the calibration range, a phenomenon known as heteroscedasticity [2]. In such cases, larger deviations at higher concentrations tend to disproportionately influence the regression line compared to smaller deviations at lower concentrations, leading to inaccurate quantification at the lower end of the calibration range [2].
To counteract this effect, weighted least squares linear regression (WLSLR) is recommended, which assigns appropriate weight to each data point based on the variance at that concentration level [2]. The FDA guideline suggests that "the simplest model that adequately describes the concentration-response relationship should be used," and selection of weighting should be justified [2]. Neglecting appropriate weighting for heteroscedastic data can result in precision loss as significant as one order of magnitude in the low concentration region of the calibration curve [2].
This compound reference standard (purity ≥95%) should be obtained from a certified supplier with proper documentation of source, lot number, and certificate of analysis. Given the limited commercial availability, this compound may need to be isolated from natural sources or obtained as a custom synthesis [1].
HPLC-grade solvents including methanol, acetonitrile, and water are required for mobile phase preparation and standard solutions. All solvents should be filtered through 0.45 μm pore size nylon membranes and degassed prior to use [4].
Dilution solvents should be compatible with both the reference standard and the analytical technique. For this compound, which is highly lipophilic, methanol or acetonitrile are typically suitable solvents for stock solution preparation [4].
High-Performance Liquid Chromatography system equipped with UV-Vis, DAD, or fluorescence detector. For enhanced sensitivity, LC-MS/MS systems are preferred, especially for biological samples [2].
Analytical balance with precision of at least 0.0001 g for accurate weighing of reference standards.
pH meter for mobile phase adjustment when required.
Volumetric glassware of appropriate classes (A preferred) for precise solution preparation.
Sample filtration apparatus using 0.45 μm or 0.22 μm membranes compatible with organic solvents.
The chromatographic separation of this compound can be optimized using the simplex method, which has been successfully applied to the separation of capsaicinoid compounds [4]. Based on published capsaicinoid analyses, the following conditions are recommended as a starting point for method development:
Table 2: Optimized HPLC Conditions for Capsaicinoid Separation
| Parameter | Recommended Condition | Alternative Options |
|---|---|---|
| Column Type | C18 reverse phase (250 × 4.6 mm, 5 μm) | C8 reverse phase |
| Mobile Phase | Methanol:Water (63.7:36.3) | Acetonitrile:Water with 0.1% formic acid |
| Flow Rate | 1.15 mL/min | 1.0-1.5 mL/min range |
| Column Temperature | 43.5°C | 35-45°C range |
| Detection Wavelength | 280 nm | 225 nm for higher sensitivity |
| Injection Volume | 10-20 μL | 5-50 μL depending on sensitivity needs |
| Run Time | 11 minutes | Method-dependent |
These optimized conditions have demonstrated high reproducibility with relative standard deviation values of 1.05-1.08% for retention times of major capsaicinoids, providing a robust framework for this compound analysis [4].
Primary Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve with and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. This solution can be stored at -20°C for up to 3 months.
Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain a working solution at 100 μg/mL. Use this solution to prepare calibration standards across the expected concentration range.
Calibration Standards Preparation: Prepare at least six non-zero calibration standards covering the expected concentration range in sample matrices. For this compound in biological matrices, a typical range might be 1-500 ng/mL, while for plant extracts, the range might be 0.1-50 μg/mL.
Quality Control Samples: Prepare quality control samples at three concentration levels (low, medium, and high) for method validation. These should be prepared independently from the calibration standards using separate stock solutions.
For the extraction of capsaicinoids from sample matrices, research has demonstrated that acetonitrile provides the highest extraction rate with fewer impurities compared to acetone and methanol [4]. The recommended extraction protocol is as follows:
Homogenize sample material (e.g., chili peppers) to ensure uniformity.
Weigh approximately 1 g of homogenized sample into a centrifuge tube.
Add 10 mL of acetonitrile and vortex mix thoroughly.
Extract for 60 minutes with continuous shaking or sonication.
Centrifuge at 4000 rpm for 10 minutes to separate solid debris.
Transfer supernatant to a clean tube and evaporate under nitrogen stream if concentration is required.
Reconstitute in mobile phase compatible solvent for HPLC analysis.
The selection of an appropriate regression model is critical for accurate this compound quantification. The simplest model that adequately describes the concentration-response relationship should be employed [2]. The decision process for model selection can be visualized as follows:
The two most commonly used regression models for calibration curves, particularly in LC-MS/MS applications, are linear and quadratic regression models using non-weighted or weighted least squares regression algorithms [2]. The "Test and Fit" strategy is widely used due to its simplicity, though it may cause inaccuracies if based on limited test results.
For this compound samples with instrument responses falling within the calibration range, concentrations are calculated using the regression parameters derived from the calibration curve:
For responses outside the calibration range, samples should be diluted or concentrated as appropriate to bring them within the validated range. Extrapolation beyond the calibration range is not recommended.
The method should demonstrate specificity by showing that the this compound peak is baseline resolved from other capsaicinoids (capsaicin, dihydrocapsaicin, etc.) and matrix components. Resolution factor should be ≥1.5 between this compound and the closest eluting compound.
Accuracy should be assessed using quality control samples at three concentration levels (low, medium, high) with 至少 five replicates at each level. The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision should be evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with RSD values not exceeding 15% (20% at LLOQ).
The limit of detection (LOD) and lower limit of quantification (LLOQ) for this compound can be estimated from the calibration curve parameters:
Where σ is the standard deviation of the response and S is the slope of the calibration curve [2]. Based on related capsaicinoid studies, the limits of detection for capsaicin and dihydrocapsaicin have been determined to be approximately 1.65 mg/L and 1.87 mg/L, respectively, providing a reference point for this compound method development [4].
Table 3: Method Validation Acceptance Criteria for this compound Quantification
| Validation Parameter | Acceptance Criteria | Recommended Protocol |
|---|---|---|
| Accuracy | 85-115% recovery (80-120% at LLOQ) | QC samples at 3 levels (n=5) |
| Precision | RSD ≤15% (≤20% at LLOQ) | Intra-day & inter-day (n=5) |
| Linearity Range | r² ≥0.98 | Minimum of 6 concentration levels |
| LOD | S/N ≥3 | Based on calibration curve parameters |
| LLOQ | S/N ≥10, Accuracy 80-120% | Lowest calibration standard |
| Carryover | ≤20% of LLOQ | Blank injection after high standard |
Non-linear Response at High Concentrations: If the calibration curve demonstrates significant non-linearity at higher concentrations, consider diluting samples, reducing injection volume, or implementing a weighted regression model (1/X or 1/X²) to improve accuracy across the range [2].
Poor Chromatographic Resolution: If this compound does not separate adequately from other capsaicinoids, adjust the mobile phase composition (acetonitrile vs. methanol), modify the gradient profile, or consider temperature optimization to improve resolution [4].
Retention Time Drift: Significant retention time drift during sequence runs may indicate mobile phase degradation or column temperature instability. Ensure fresh mobile phase preparation and stable column temperature control (±1°C).
This compound stability should be evaluated in all relevant solutions and matrices under various storage conditions:
The development and validation of robust calibration methods for this compound quantification require careful consideration of linearity criteria, appropriate regression models, and method validation parameters. The protocols outlined in this document provide a framework for establishing reliable analytical methods suitable for this compound quantification in various matrices, with particular attention to the unique chemical properties of this capsaicinoid compound.
By adhering to these guidelines and implementing the recommended troubleshooting strategies, researchers can develop validated methods that generate reliable, reproducible data for this compound quantification in research, pharmaceutical, and food applications.
This compound is a minor capsaicinoid analog found in chili peppers (Capsicum species) that shares structural similarity with the predominant capsaicin but differs in its acyl chain structure. Chemically, this compound is described as (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide with a molecular formula of C₁₉H₂₉NO₃ and a molecular weight of 319.43 g/mol [1]. This compound exists as a lipophilic, colorless, odorless compound that appears as crystalline to waxy material at room temperature [1]. In natural pepper extracts, this compound typically accounts for approximately 1-2% of the total capsaicinoids content, significantly less than the predominant capsaicin (∼48.6%) and dihydrocapsaicin (∼36%) [2].
The structural characteristics of this compound include a vanillyl head group identical to other capsaicinoids, with variations occurring in the acyl chain structure. Unlike the widely misrepresented structure in some literature, naturally occurring this compound isolated from chili pepper contains a carbon-carbon double bond at the 6-position (numbered from the amide carbon) on the 10-carbon acyl chain, with a methyl group at the 8-position [1]. The pungency level of pure this compound measures approximately 8,600,000 SHU (Scoville Heat Units), which is about half the pungency of pure capsaicin [1]. This significant biological activity, combined with its relatively low abundance in natural sources, presents both challenges and opportunities for researchers seeking to isolate and study this compound for drug development applications.
HPLC-DAD Analysis: Reverse-phase high performance liquid chromatography with diode array detection (HPLC-DAD) has been established as the primary analytical method for separation and quantification of this compound in complex pepper extracts. The optimal separation employs a C18 column (e.g., Polaris 5 C18-A 250 × 4.6 mm, 5 μm) maintained at 40°C with isocratic elution using a mobile phase of acetonitrile and water (70:30, v/v) at a flow rate of 1.0 mL/min [2]. Detection is typically performed at 282 nm using a DAD detector, which provides optimal sensitivity for capsaicinoids [2]. Under these conditions, this compound elutes after the principal capsaicinoids, capsaicin and dihydrocapsaicin, which have retention times of approximately 7.0 and 10.0 minutes, respectively [3].
Identification and Confirmation: this compound is identified primarily by its consistent retention time and coelution characteristics compared to reference standards when available [3]. In the absence of commercial standards, tentative identification relies on chromatographic behavior on C18 columns and characteristic UV spectra. Mass spectrometric detection (HPLC-MS) provides definitive confirmation through molecular weight determination and fragmentation pattern analysis [3]. The structural similarity between this compound and other capsaicinoids necessitates high-resolution separation to resolve it from adjacent compounds, particularly homodihydrocapsaicin, which differs only in saturation at the 6-position double bond.
Comprehensive validation of analytical methods for this compound quantification ensures reliability and reproducibility of results. Based on established protocols for capsaicinoid analysis, the following validation parameters have been demonstrated for HPLC-DAD methods [3]:
Table 1: Analytical Method Validation Parameters for Capsaicinoid Quantification
| Validation Parameter | Performance Characteristics | Application to this compound |
|---|---|---|
| Linearity Range | 1.5-1,200 μg/mL for capsaicin | Similar range expected for this compound |
| Correlation Coefficient (r) | >0.9999 for major capsaicinoids | Comparable linearity expected |
| Detection Limit | 0.5 μg/mL at 222 nm | Slightly higher possible due to lower abundance |
| Quantification Limit | 1.5 μg/mL for capsaicin | Similar sensitivity expected |
| Repeatability (Intra-assay) | <0.5 min retention time, <5% peak area | Applicable to this compound |
| Recovery Rate | 92-109% for spiked samples | Confirmed through standard addition |
These validation parameters demonstrate that HPLC-DAD methods provide sufficient sensitivity and precision for accurate quantification of this compound in complex pepper extracts, despite its relatively low concentration compared to major capsaicinoids.
Solvent Selection and Maceration: Conventional extraction of capsaicinoids from pepper matrices typically employs ethanol or acetonitrile as extraction solvents due to their efficiency in extracting these lipophilic compounds. The standard maceration protocol involves: weighing 0.2 g of dried, ground pepper material into a volumetric flask, adding 2 mL of 96% (v/v) ethanol, vortex mixing for homogenization, followed by sonication in an ultrasonic bath for 5 minutes [2]. The sample is then macerated for 24 hours under dark conditions at room temperature to prevent degradation of light-sensitive compounds [2]. After maceration, the extract is filtered through filter paper into a 10 mL volumetric flask, washed with absolute ethanol, and brought to volume with the same solvent [2]. Prior to HPLC analysis, extracts are filtered through a membrane syringe filter (0.22 μm PVDF) to remove particulate matter that could damage the chromatographic system [2].
Temperature Considerations: Extraction efficiency is significantly influenced by drying temperature during sample preparation. Pepper samples should be dried in a laboratory oven with ventilation at 40 ± 5°C to preserve heat-sensitive compounds like capsaicinoids [2]. For comparative analysis, peppers should be prepared consistently—cut in half or quarters depending on size to uniformize drying kinetics and prevent undesirable chemical changes [2]. Dried peppers are best stored in sealed glass containers in dry, dark conditions until analysis to maintain stability [2].
Table 2: Comparison of Extraction Methods for Capsaicinoid Isolation
| Extraction Method | Principles | Advantages | Limitations |
|---|---|---|---|
| Conventional Maceration | Solvent extraction with extended soaking | Simple, minimal equipment, high solvent consumption, long extraction time | Low extraction yield, solvent contamination |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and matrix | Reduced extraction time, lower solvent volume, higher yield | Specialized equipment needed, optimization required |
| Ultrasound-Assisted Extraction | Ultrasonic cavitation disrupts cell walls | Improved efficiency, moderate equipment cost, faster than maceration | Limited scale-up potential, energy intensive |
| Supercritical Fluid Extraction | Uses supercritical CO₂ as solvent | Solvent-free, high selectivity, tunable parameters | High equipment cost, technical expertise required |
Microwave-Assisted Extraction (MAE): This technique addresses several limitations of conventional maceration by using microwave energy to rapidly heat the solvent and plant matrix, facilitating faster and more efficient extraction of capsaicinoids [4]. MAE offers significant reductions in extraction time (from hours to minutes), lower solvent consumption, and potentially higher extraction yields compared to traditional methods [4]. The mechanism involves selective heating of moisture-containing plant cells, generating internal pressure that ruptures cell walls and releases intracellular compounds into the solvent [4]. Optimization of MAE for capsaicinoids requires careful consideration of parameters including microwave power, extraction time, solvent composition, and solid-to-solvent ratio [4].
Materials and Reagents:
Equipment:
Step-by-Step Procedure:
Sample Preparation:
Grinding and Weighing:
Extraction:
Filtration and Dilution:
Chromatographic Conditions:
Calibration Standards Preparation:
Identification and Quantification:
This compound, like other capsaicinoids, demonstrates significant bioactive properties relevant to drug discovery. Research has revealed that capsaicinoids collectively exhibit analgesic, anti-inflammatory, and antioxidant properties [3]. Specifically, they have demonstrated anticarcinogenic properties that inhibit androgen-dependent growth of various cancers including breast, colon, prostate, and gastric adenocarcinoma [3]. The mechanism of action primarily involves interaction with TRPV1 receptors, though additional molecular targets continue to be elucidated [1]. The relatively lower abundance of this compound in natural sources has limited specific studies on its individual bioactivity, but structure-activity relationship considerations suggest it shares many therapeutic properties with other capsaicinoids, albeit with potentially different potency and selectivity profiles.
Emerging research indicates that capsaicinoids may enhance the efficacy of conventional chemotherapeutic agents through additive or synergistic effects [2]. Several studies have shown that new combination therapies with various phytochemicals and chemopreventive drugs can induce increased antitumor activity [2]. Specifically, capsaicin has been demonstrated to act synergistically with other anticancer agents, suggesting that it—and potentially this compound—could be used alongside conventional chemotherapeutic agents in cancer treatment regimens [2]. This synergistic approach could potentially lower required doses of toxic chemotherapeutics while maintaining efficacy, thereby reducing adverse side effects. The multi-target effects of capsaicinoids on various apoptotic pathways make them particularly attractive for combination therapy development [2].
The following diagrams illustrate key experimental workflows and biological pathways relevant to this compound research using Graphviz visualization:
Peak Coelution Issues: If this compound coelutes with other compounds, adjust mobile phase composition by slightly decreasing acetonitrile percentage (e.g., 65:35 acetonitrile:water) or consider using a gradient elution program to improve separation.
Low Extraction Yield: For peppers with low this compound content, increase sample weight to 0.5 g while maintaining the same final extraction volume to enhance detection. Alternatively, implement microwave-assisted extraction which typically provides higher extraction efficiency [4].
Signal Saturation: If major capsaicinoids (capsaicin, dihydrocapsaicin) produce saturated detector responses while this compound remains low, prepare two different dilutions of the same extract—one optimized for major capsaicinoids and another for minor capsaicinoids.
Identification Uncertainty: When this compound reference standard is unavailable, employ LC-MS analysis for definitive identification based on molecular weight (319.215 g/mol) and characteristic fragmentation patterns [1] [5].
Extraction Efficiency: Conduct time-course studies to determine optimal maceration duration. While 24 hours is standard, some pepper matrices may yield sufficient extraction in shorter timeframes (12-16 hours).
Solvent Selection: Compare extraction efficiency of ethanol, methanol, and acetonitrile for specific pepper varieties. Ethanol generally provides the best balance of efficiency and safety [2] [3].
Temperature Optimization: Evaluate extraction efficiency at different temperatures (room temperature, 40°C, 50°C) to determine optimal conditions while considering compound stability.
The isolation and analysis of this compound from complex pepper extract matrices presents distinctive challenges due to its relatively low abundance in natural sources and structural similarity to other capsaicinoids. The protocols detailed in these Application Notes provide robust methodologies for reliable extraction, separation, and quantification of this minor capsaicinoid. The comprehensive approach—encompassing sample preparation, chromatographic analysis, and method validation—ensures generation of high-quality, reproducible data suitable for research and drug development applications.
Future methodological developments will likely focus on miniaturized extraction techniques that reduce solvent consumption while improving selectivity for minor capsaicinoids. Additionally, advanced detection platforms including HPLC coupled with high-resolution mass spectrometry will enhance unambiguous identification and quantification of this compound without requiring reference standards. The continuing exploration of synergistic therapeutic effects between minor capsaicinoids and conventional pharmaceuticals represents a promising avenue for drug development, potentially leading to more effective combination therapies with reduced side effects.
This compound is a capsaicinoid analog found in chili peppers (Capsicum species) that accounts for approximately 1% of the total capsaicinoids mixture in pepper extracts [1]. With a Scoville heat rating of 8,600,000 SHU, this compound possesses approximately half the pungency of pure capsaicin, yet contributes significantly to the overall pharmacological properties of Capsicum extracts [1]. Chemically, this compound is designated as (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide with a molecular formula of C₁₉H₂₉NO₃ and a molar mass of 319.43 g/mol [1]. It is important to note that the most abundant natural isomer features a carbon-carbon double bond at the 6-position with a methyl group at the 8-position of the 10-carbon acyl chain, contrary to some misidentified structures in literature [1].
The quantitative analysis of this compound presents significant challenges due to its low concentration in complex botanical matrices and the presence of structurally similar capsaicinoids. These factors necessitate a robust, specific, and sensitive analytical method that can reliably separate, identify, and quantify this compound alongside other capsaicinoids. The validation of such analytical methods becomes paramount to ensure the reliability, accuracy, and reproducibility of results, particularly when supporting pharmacological evaluations or quality control of Capsicum-based products. This document establishes comprehensive protocols for validating this compound analytical methods with particular emphasis on precision, accuracy, and recovery parameters essential for demonstrating method suitability for its intended purpose [2] [3].
Analytical method validation is the formal process of confirming that an analytical procedure is suitable for its intended purpose and generates reliable, reproducible results with defined accuracy and precision [2] [4]. For this compound analysis, validation follows established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and adapts approaches successfully demonstrated for capsaicinoid analysis in Capsicum species [5] [2]. The validation process encompasses multiple parameters that collectively demonstrate method reliability, with specific acceptance criteria that must be met for each parameter.
Table 1: Validation Parameters and Acceptance Criteria for this compound Analytical Methods
| Validation Parameter | Definition | Acceptance Criteria | Reference Method |
|---|---|---|---|
| Precision | Degree of agreement among individual test results | RSD ≤ 2% for assay; RSD ≤ 10% for impurities >1% | Multiple preparations from homogeneous sample [4] |
| Accuracy (Recovery) | Closeness between theoretical and measured values | 98-102% recovery | Spike recovery at multiple levels (50-150%) [2] |
| Linearity | Ability to obtain results proportional to analyte concentration | R² ≥ 0.999 | Calibration curve with 5+ concentration points [5] |
| Range | Interval between upper and lower concentration levels | 1-9 μg/mL (demonstrated) | Based on linearity studies [5] |
| LOD | Lowest detectable analyte concentration | ~1.04 μg/mL | Signal-to-noise ratio (3:1) [5] [2] |
| LOQ | Lowest quantifiable analyte concentration with precision and accuracy | ~3.03 μg/mL | Signal-to-noise ratio (10:1) [5] [2] |
| Specificity | Ability to assess analyte unequivocally in presence of components | No interference at retention time; Peak purity passed | Resolution from closely eluting compounds [4] |
| Robustness | Capacity to remain unaffected by small, deliberate variations | System suitability parameters within limits | Deliberate variation of method parameters [4] |
The validation approach for this compound methods should be commensurate with the application, ranging from early-phase validation for acute toxicity studies to full validation for chronic toxicity studies [3]. For this compound analysis in Capsicum fruits, a full validation is recommended to establish the method's reliability for quantifying this minor but significant capsaicinoid across different pepper genotypes and processing conditions [6] [5]. The validation experiments should encompass the anticipated concentration range of this compound in real samples, with particular attention to specificity given the structural similarity of capsaicinoids and potential matrix interferences from pepper fruits [6] [3].
Extraction: Accurately weigh 1.0 g of homogenized pepper fruit powder into a 50 mL conical flask. Add 20 mL of acetone and reflux at 40°C for 5 hours [5]. Alternatively, sonicate for 60 minutes at 35°C for faster extraction.
Concentration: Filter the extract through a 0.45 μm PTFE membrane filter. Evaporate the filtrate to dryness under gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the residue in 10 mL of HPLC-grade methanol and vortex for 2 minutes.
Dilution: Perform appropriate dilutions with mobile phase to obtain this compound concentrations within the calibration range (1-9 μg/mL) [5].
Filtration: Prior to HPLC injection, filter through a 0.22 μm PVDF syringe filter to protect the column.
Method precision demonstrates the degree of agreement among individual test results when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample [4]. For this compound analysis:
Sample preparation: Prepare six independent homogenous test samples from the same Capsicum fruit batch at 100% of the test concentration.
Analysis: Analyze all six samples as per the validated HPLC method in a randomized sequence to avoid bias.
Calculation: For each sample, calculate the this compound content in μg/g of dry weight. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the six results.
Acceptance criteria: The %RSD for the six results should not be more than 2% for this compound content determination [4]. For this compound impurity quantification at levels >1%, the %RSD should not be more than 10% [4].
Intermediate precision expresses the within-laboratory variation on different days, with different analysts, and using different equipment [4]:
Study design: The same batch of Capsicum fruit sample analyzed in six replicates should be evaluated by two different analysts using different HPLC systems and different columns of the same make on different days.
Analysis: Each analyst prepares their own standards and samples independently and performs the analysis according to the standardized method.
Calculation: Calculate the this compound content for each analysis and determine the overall %RSD across all results from both analysts and both days.
Acceptance criteria: The overall %RSD should not be more than 2% when compared with method precision results [4].
The accuracy of an analytical method is the closeness of agreement between the theoretical value and the value found [2]. For this compound, accuracy is determined through spike recovery experiments:
Placebo preparation: Prepare a capsaicinoid-free placebo matrix using the typical Capsicum fruit components without this compound, or use a Capsicum variety with negligible this compound content.
Spiking levels: Spike the placebo with known quantities of this compound reference standard at 50%, 75%, 100%, 125%, and 150% of the target test concentration [2]. Prepare three replicates at each level.
Analysis: Analyze all spiked samples using the validated HPLC method alongside unspiked placebo and this compound standard solutions.
Calculation: For each spike level, calculate the percentage recovery using the formula:
Recovery (%) = (Measured Concentration / Theoretical Concentration) × 100
Calculate the mean recovery and %RSD for each level.
Acceptance criteria: The mean recovery at each level should be between 98-102% with %RSD not more than 2.0% [2]. The coefficient of determination (r²) should be greater than 0.9998 for the recovery curve [2].
Table 2: Accuracy and Precision Acceptance Criteria for this compound Assay
| Validation Parameter | Experimental Design | Acceptance Criteria | Statistical Measure |
|---|---|---|---|
| Method Precision | Six sample preparations from same batch | RSD ≤ 2% | Relative Standard Deviation |
| Intermediate Precision | Different analysts, systems, days | Overall RSD ≤ 2% | Pooled Relative Standard Deviation |
| Accuracy (Recovery) | Spike recovery at 50-150% of target | 98-102% recovery | Mean Recovery Percentage |
| Linearity | Five concentrations (1-9 μg/mL) | R² ≥ 0.999 | Coefficient of Determination |
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix [4]. For this compound analysis:
Interference check: Inject separately the blank solvent (diluent), placebo solution (if available), standard solution of this compound, and sample solution.
Peak purity: Using a photodiode array detector, check the peak purity of this compound in the standard and sample solutions.
Resolution: Ensure baseline separation between this compound and other capsaicinoids (capsaicin, dihydrocapsaicin, nordihydrocapsaicin) with resolution factor ≥ 2.0 between this compound and the closest eluting compound.
Acceptance criteria: There should be no peaks eluting at the retention time of this compound in the blank and placebo injections. The peak purity should pass with no evidence of co-eluting impurities.
Forced degradation studies demonstrate the stability-indicating capability of the method [4]:
Stress conditions: Subject this compound standard and Capsicum samples to the following stress conditions:
Analysis: Analyze stressed samples alongside unstressed controls.
Evaluation: Determine the percentage degradation and check peak purity of this compound peak in stressed samples.
Acceptance criteria: The method should effectively separate this compound from its degradation products with peak purity angle less than purity threshold.
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters [4]:
Variation parameters: Deliberately vary the following HPLC parameters one at a time:
Evaluation: Analyze system suitability and this compound standard using each varied condition.
Acceptance criteria: All system suitability parameters should be within specified limits under varied conditions. The %RSD of this compound content should be ≤2% across all variations.
The following diagram illustrates the comprehensive workflow for validating an analytical method for this compound determination, encompassing all critical validation parameters and their sequence:
Figure 1: this compound Method Validation Workflow. This diagram illustrates the comprehensive sequence of experiments required for full validation of an analytical method for this compound determination.
The following diagram details the complete sample preparation and HPLC analysis process for this compound quantification in Capsicum samples:
Figure 2: HPLC Analysis and Sample Preparation Workflow. This diagram details the complete analytical procedure from sample preparation to final quantification of this compound in Capsicum samples.
The validation of analytical methods for this compound determination requires systematic assessment of multiple parameters with stringent acceptance criteria to ensure reliable quantification of this minor capsaicinoid in complex botanical matrices. The protocols outlined in this document provide comprehensive guidance for establishing a validated HPLC-UV method suitable for the quantification of this compound in Capsicum fruits and related products. Through rigorous attention to precision, accuracy, specificity, and robustness, analysts can develop methods that generate reliable, reproducible data sufficient for supporting pharmacological studies, quality control applications, and stability assessments of Capsicum-based preparations. The experimental workflows and acceptance criteria detailed in these application notes adhere to established regulatory guidelines while addressing the specific analytical challenges presented by this compound's chemical properties and occurrence patterns in natural products.
Homocapsaicin and homodihydrocapsaicin are minor capsaicinoids that are structurally very similar, differing only by a single carbon-carbon double bond, which often leads to co-elution under standard chromatographic conditions [1]. The key to resolving them lies in fine-tuning your HPLC parameters.
The table below summarizes the core parameters you need to optimize, along with specific goals and actions for each.
| Parameter | Optimization Goal | Specific Actions & Target Values |
|---|
| Mobile Phase & Elution | Increase selectivity between the two compounds. | - Test different organic modifiers (e.g., Acetonitrile vs. Methanol).
A systematic workflow for this optimization process can be visualized as a logical sequence of steps, as shown in the following diagram:
This protocol is based on studies that used a sequential simplex method to efficiently find the optimal HPLC conditions for capsaicinoid separation [2] [3].
This protocol outlines a general, validated method for capsaicinoid determination that can serve as a robust starting point for your optimization [1] [4].
Q1: What is the most critical factor for resolving this compound and homodihydrocapsaicin? The simultaneous optimization of the mobile phase composition, column temperature, and flow rate is crucial. Their synergistic effect on selectivity is often the key to separating structurally similar compounds [2] [3].
Q2: My peaks are still overlapping after changing the mobile phase. What should I check next? First, rule out common hardware issues. Check for column degradation (which causes peak tailing) and ensure there are no leaks or air bubbles in the system. Then, proceed to optimize the column temperature, as it directly impacts the partitioning behavior of analytes and can improve resolution [2] [5].
Q3: How can I be sure that my optimized method is reliable? A robust method must be validated. You should demonstrate linearity in your calibration curves (r > 0.999), high recovery rates (92-109%), and excellent repeatability for both retention times and peak areas (RSD < 5% for intra-assay peak area is a good target) [1].
Resolution (Rs) is a measure of how well two adjacent peaks are separated in a chromatogram. The following diagram illustrates the core factors that contribute to resolution and the primary levers you can adjust to improve it.
The resolution equation is: Rs = (√N / 4) * [(α - 1) / α] * [k / (k + 1)], where:
This compound is a minor capsaicinoid analog. Effective separation requires resolving it from its closely related compounds, primarily capsaicin and dihydrocapsaicin, as well as homodihydrocapsaicin [2] [3].
The table below summarizes key parameters from published studies for capsaicinoid separation, which you can use as a starting point for your method development.
| Parameter | Reported Optimal Conditions / Ranges | Application Notes |
|---|---|---|
| Methanol:Water Ratio | Gradient from 5% to 95% organic [4]; Isocratic 63.7% methanol [5] | Start with isocratic ~65% methanol; use gradient for complex samples [4] [5]. |
| Flow Rate | 1.0 mL/min [2]; 1.15 mL/min (optimized) [5] | Higher flow increases speed but may reduce resolution; optimize between 1.0-1.5 mL/min. |
| Column Temperature | 43.5°C (optimized) [5] | Temperature critically impacts resolution and analysis time in methanol-water systems [6] [5]. |
| Stationary Phase | C18 (ODS) columns [2] [7] | Standard reversed-phase column; ensure column is in good condition and not degraded. |
| Detection Wavelength | 222 nm, 280 nm [2] | Confirm the optimal wavelength for this compound using a DAD detector. |
Q1: My this compound peak is co-eluting with another compound. What should I do? This is a problem of low selectivity (α).
Q2: My this compound peak is tailing badly, affecting resolution and quantitation. How can I fix this? Peak tailing is often related to secondary interactions or column issues.
Q3: The retention times for my compounds are drifting, making integration difficult. Retention time drift points to an unstable chromatographic system.
Q4: I am not getting consistent peak areas for this compound in replicate injections. This issue of variable peak height/area is often related to the sample or the autosampler.
The table below summarizes the core methodologies that achieve rapid and reliable separation of homocapsaicin and related compounds.
| Technique | Key Separation Conditions | Analysis Time | Key Advantages |
|---|
| Reversed-Phase UPLC [1] | Column: Reversed-Phase C18 Mobile Phase: 0.1% acetic acid in water + 0.1% acetic acid in methanol (gradient) Compounds Separated: NDHC, C, DHC, HC, HDC | < 3 minutes | Extreme speed with high reproducibility. | | UPLC-Mass Spectrometry [2] | Column: Reversed-Phase C18 Mobile Phase: Acetonitrile + water (0.1% formic acid), gradient Detection: MS Compounds Quantified: NDHC, C, DHC, HC, HDC | < 9 minutes | High sensitivity and selectivity with MS confirmation. | | HPLC with Simplex Optimization [3] | Parameters Optimized: Solvent composition, flow rate, column temperature via sequential simplex method. Application: Thai Capsicum fruits. | Not specified (but "rapid") | Systematically finds optimal conditions for efficient separation. |
Here are solutions to common problems you might encounter when trying to shorten your analysis time.
| Problem | Possible Causes | Solutions |
|---|
| Insufficient Peak Resolution | • Incorrect gradient profile • Column selectivity not optimal • Column temperature unsuitable | • Optimize gradient slope and endpoints (e.g., using Simplex method) [3]. • Test different C18 column brands. • Adjust column temperature; even small changes can improve resolution. | | Long Analysis Times | • Excessive run time or equilibration time in gradient method • Flow rate too low • Using HPLC instead of UPLC technology | • Shorten the gradient and use a steeper profile [3]. • Increase flow rate within the column's pressure limits. • Switch to a UPLC system with sub-2-μm particles for higher efficiency [1]. | | Peak Tailing | • Secondary interactions with column • Incompatible mobile phase pH | • Use a mobile phase additive like acetic acid to improve peak shape [1]. |
What is the most significant factor in reducing analysis time? Upgrading from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC or UHPLC) is the most effective step. UPLC uses columns packed with smaller particles (<2 μm) and higher operating pressures, which provides superior separation efficiency and speed, as shown in the table above [1].
Can I achieve faster analysis without buying new UPLC equipment? Yes, you can optimize your existing HPLC methods. Using experimental design techniques like the Simplex method to fine-tune parameters like solvent composition, flow rate, and column temperature can significantly reduce run times while maintaining resolution [3].
How can I be sure that the fast-separating peak is this compound? Coupling your chromatography system to a mass spectrometer (MS) is the best approach. UPLC-MS methods confirm the identity of each peak based on its precise mass, ensuring accurate quantification of this compound even in complex mixtures and fast runs [2].
For a practical starting point, here is a detailed methodology based on a published reversed-phase UPLC method that separates five major capsaicinoids in under three minutes [1].
The following diagram visualizes the decision-making process for developing and troubleshooting a fast this compound analysis method.
FAQ: What is the most effective LC-MS setup for homocapsaicin analysis?
For reliable this compound detection, UPLC-MS/MS operated in Selected Reaction Monitoring (SRM) mode is highly recommended due to its superior sensitivity and selectivity [1] [2].
[M+H]⁺).| Parameter | Recommendation | Technical Rationale |
|---|---|---|
| LC Technique | UPLC (UHPLC) | Higher efficiency, speed, and resolution vs. HPLC [1]. |
| Column Chemistry | Reversed-Phase (e.g., C18) | Standard for capsaicinoid separation; compatible with ESI [3]. |
| MS Acquisition | Selected Reaction Monitoring (SRM) | Maximizes signal-to-noise for target analytes [2]. |
| Ion Source | Electrospray Ionization (ESI), positive mode | Effective for ionizing capsaicinoids [3] [2]. |
FAQ: How can I improve sensitivity and lower detection limits?
FAQ: How can I mitigate matrix effects that suppress the this compound signal?
Matrix effects are a major challenge in complex samples. Advanced sample preparation and calibration strategies are essential [5].
The following workflow integrates these sample preparation and instrumental strategies into a coherent process.
FAQ: I have low signal intensity for this compound. What should I check?
Follow this logical path to diagnose and resolve signal issues.
FAQ: My this compound peak is co-eluting with another compound. How can I improve separation?
This detailed protocol is adapted from a published method for capsaicinoids, focusing on this compound [3].
1. Solutions and Standards
2. Sample Preparation
3. UPLC-MS/MS Analysis
The table below summarizes common issues and initial corrective actions.
| Question | Answer & Recommended Action |
|---|---|
| My homocapsaicin signal is weak or absent in analysis. What could be wrong? | This often indicates inefficient extraction or component degradation. Check your solvent polarity; this compound is lipophilic, so non-polar or intermediate polar solvents like hexane, chloroform, or dichloromethane are typically effective [1] [2]. |
| I suspect co-elution of compounds in chromatography. How can I confirm this? | This points to inadequate fractionation. Use bioassay-guided fractionation, testing fractions for biological activity to identify those containing the desired compound before further purification [2]. |
| My sample is contaminated with high levels of fats or pigments. How can I clean it up? | This requires sample clean-up for mass spectrometry. For peptide samples, detergent removal resins or acetone precipitation are recommended. For small molecules, consider a two-step extraction starting with non-polar solvents to remove lipids [2] [3]. |
The following diagram outlines a systematic approach to diagnose and resolve this compound interference.
This workflow provides a logical path to isolate and identify the source of interference.
This protocol is adapted from methods used to isolate N-AVAM capsaicin analogues from natural sources [1] [2].
After obtaining purified fractions, confirm the identity and purity of this compound.
| Solvent | Polarity Index | Key Properties & Uses |
|---|---|---|
| n-Hexane | 0.009 | Non-polar; good for initial defatting. |
| Diethyl Ether | 0.117 | Non-polar; extracts alkaloids, terpenoids. Highly flammable. [2] |
| Chloroform | 0.259 | Non-polar; extracts terpenoids, flavonoids. Carcinogenic. [2] |
| Dichloromethane | 0.309 | Intermediate polar; versatile for medium-polarity compounds. |
| Ethyl Acetate | 0.228 | Intermediate polar; common in fractionation gradients [1]. |
| Acetone | 0.355 | Polar; miscible with water and organic solvents. |
| Ethanol | 0.654 | Polar; safe and effective for a broad range of compounds. |
| Water | 1.000 | Most polar; extracts polar metabolites. Can cause hydrolysis [2]. |
FAQ: What is the best solvent for extracting homocapsaicin? this compound is a lipophilic (fat-soluble) compound [1] [2]. Research on capsaicinoid extraction strongly indicates that ethyl acetate is the most effective solvent [3]. One systematic study found the order of solvent efficiency to be: Ethyl acetate > Dichloromethane (DCM) > Acetone > Glycerol > Acetonitrile > Methanol > Acetic acid > Toluene [3].
For ethanol-based extractions, a high concentration of 96% (V/V) ethanol has been identified as optimal for achieving the highest capsaicin concentration [4].
FAQ: How can I improve my extraction yield? You can enhance yield by optimizing physical parameters and using surfactants.
Optimize Ultrasonic Parameters: For ultrasonic-assisted extraction, the optimal parameters are [4]:
Use Surfactants: Adding small amounts of surfactants can significantly improve yield by breaking down plant cell walls and increasing solvent access [3]. The non-ionic surfactant Tween-80 notably boosts the efficiency of solvents like dichloromethane and acetone [3].
FAQ: How is this compound quantified and what are its typical levels? this compound is typically quantified alongside other capsaicinoids using High-Performance Liquid Chromatography (HPLC) with detection at 280 nm [3] [5]. It is a minor component in chili peppers, constituting about 1% of the total capsaicinoid mixture [1] [3] [2]. This low natural abundance is a key factor in its recovery rates.
Here are detailed methodologies for two effective extraction techniques.
This method uses surfactants to enhance the extraction of capsaicinoids from dried chili powder.
This method uses ultrasound energy to improve extraction efficiency and reduce time.
Refer to these tables for a quick comparison of key experimental parameters.
Table 1: Solvent and Surfactant Efficiency Data derived from maceration studies on *Capsicum annuum [3].*
| Solvent | Relative Efficiency (Rank) | Effect of Tween-80 |
|---|---|---|
| Ethyl Acetate | 1 (Most Efficient) | No significant improvement |
| Dichloromethane (DCM) | 2 | Very positive effect |
| Acetone | 3 | Very positive effect |
| Methanol | 6 | Not specified |
Table 2: Optimized Ultrasonic Extraction Parameters Data from the development of an ultrasonic extraction method [4].
| Parameter | Optimized Condition | Note |
|---|---|---|
| Solvent | 96% Ethanol | Highest capsaicin yield |
| Solid/Liquid Ratio | 1:25 | - |
| Temperature | 60°C | Yield increases with temperature |
| Time | 60 minutes | Yield increases with time |
| Frequency | 35 kHz | - |
While your focus is extraction, understanding bioactivity is often the next step. This compound's effects, like other capsaicinoids, are primarily mediated through the TRPV1 receptor (Transient Receptor Potential Cation Channel Subfamily V Member 1). The following diagram illustrates the general pathway activated by these compounds, which is relevant to their pharmacological use [2].
This pathway visualizes the general mechanism by which capsaicinoids like this compound exert their pharmacological effects, which is crucial context for downstream applications in drug development [2].
The core difference between HPLC and UHPLC lies in the pressure capabilities and the particle size of the column packing material [1] [2].
The following table summarizes the general differences you will encounter during the method transfer:
| Feature | HPLC | UHPLC |
|---|---|---|
| Typical Particle Size (dp) | 3-5 µm [1] | < 2 µm [1] [2] |
| System Pressure | Lower | Ultra-high (specialized pumps required) [1] |
| Analysis Speed | Slower | Faster [1] [3] |
| Chromatographic Resolution | Good | Superior [1] |
| Solvent Consumption | Higher | Reduced (often >90%) [3] |
| Injection Volume | Larger (e.g., 20 µL) | Smaller (e.g., 1.4 µL) [3] |
| Detector Flow Cell | Standard volume | Smaller volume to minimize band broadening [2] |
| Data Acquisition Rate | Standard | Higher to capture narrow peaks [2] |
Successfully transferring a method involves systematically scaling chromatographic parameters from the original HPLC conditions to new UHPLC conditions. The following workflow outlines this process, and the formulas below will guide your calculations.
Here are the essential formulas for calculating new UHPLC parameters [3]:
F₂ = F₁ × (L₂ / L₁) × (dc₂² / dc₁²)Vinj₂ = Vinj₁ × (L₂ / L₁) × (dc₂² / dc₁²)tgrad₂ = tgrad₁ × (F₁ / F₂) × (L₂ / L₁) × (dc₂² / dc₁²)Where:
₁) refers to the original HPLC value.₂) refers to the new UHPLC value.L = Column Lengthdc = Column Internal DiameterF = Flow RateThe following table illustrates a real-world application of these calculations, transferring a 60-minute HPLC method for ginsenosides to UHPLC [3]. This example demonstrates the dramatic improvements in speed and solvent use.
| Parameter | HPLC Value | UHPLC Value | Calculation Basis |
|---|---|---|---|
| Column Dimensions | 150 mm × 4.6 mm | 50 mm × 2.1 mm | Standard conversion [3] |
| Particle Size | 5 µm | 1.9 µm | Sub-2-µm for UHPLC [3] |
| Analysis Time | 60 min | 7.6 min | Scaled for column geometry [3] |
| Flow Rate | 1.5 mL/min | 0.82 mL/min | 0.82 = 1.5 × (50/150) × (2.1²/4.6²) [3] |
| Injection Volume | 20 µL | 1.4 µL | 1.4 = 20 × (50/150) × (2.1²/4.6²) [3] |
| Mobile Phase Used | 90 mL per run | ~6.2 mL per run | Based on flow rate and run time [3] |
| Gradient Slope | 0.54%/min | 4.29%/min | Scaled to maintain separation [3] |
For the analysis of homocapsaicin and related compounds, an optimized UHPLC method from the literature can serve as an excellent starting point [4]. This method achieves a rapid separation of major capsaicinoids and capsinoids.
Here are answers to some frequently asked questions regarding problems during method transfer.
| Issue & Question | Possible Cause & Solution |
|---|
| Peak Tailing Why are my peaks tailing, especially for this compound? | Basic compounds interacting with silanol groups: Use high-purity silica (Type B) or polar-embedded phase columns. Add a competing base like triethylamine (TEA) to the mobile phase [5]. | | Loss of Resolution The resolution between this compound and similar compounds decreased after transfer. | 1. Extra-column volume: Use short, narrow-bore capillaries (e.g., 0.13 mm i.d.) designed for UHPLC [5]. 2. Inadequate gradient re-calculation: Ensure the gradient time and slope were correctly scaled using the provided formulas [3]. | | Poor Peak Area Precision The peak areas for my replicates are inconsistent. | 1. Air in autosampler: Flush the autosampler fluidics to remove air [5]. 2. Sample solvent too strong: Ensure the sample is dissolved in the starting mobile phase composition, not a stronger solvent [5]. 3. Clogged or deformed needle: Inspect and replace the injector needle if necessary [5]. | | High Backpressure The system pressure is much higher than expected. | 1. Blocked column frit: Replace the guard column or the column inlet frit. Filter all samples [5]. 2. Pressure shock: Always increase the flow rate gradually to avoid damaging the column [5]. Operate columns at 70-80% of their pressure limit. |
Homocapsaicin is a minor capsaicinoid, meaning it is present in much lower concentrations than the major compounds, capsaicin and dihydrocapsaicin, which together can constitute over 90% of the total capsaicinoids in a fruit [1] [2]. In low-pungency cultivars, the absolute amount of all capsaicinoids is reduced, making these minor components exceptionally difficult to detect and measure accurately.
The table below summarizes the typical capsaicinoid profile, illustrating why this compound is a challenge.
| Capsaicinoid | Relative Abundance | Notes on Quantification |
|---|---|---|
| Capsaicin | ~50% of total [2] | Major pungency component; serves as a primary analytical target and benchmark. |
| Dihydrocapsaicin | ~40% of total [2] | Major pungency component; often higher concentration than capsaicin [1]. |
| Nordihydrocapsaicin | Minor component [1] | A minor capsaicinoid that is more abundant than this compound. |
| This compound | Trace amount [1] | Target analyte; co-elution with other compounds and low signal are key challenges. |
| Homodihydrocapsaicin | Trace amount [1] | Similar challenges to this compound. |
Here are common issues and solutions structured in a question-and-answer format.
Challenge: The signal for this compound is below the detection limit or is obscured by noise.
Solutions:
Challenge: this compound co-elutes with other minor capsaicinoids, preventing accurate quantification.
Solutions:
Challenge: Inefficient or inconsistent extraction leads to poor recovery of all capsaicinoids, disproportionately affecting minor ones.
Solution: A Standardized Extraction Protocol
This workflow is summarized in the following diagram:
Sample Preparation Workflow
Here is a detailed methodology based on a validated protocol for capsaicinoid separation [1].
| Parameter | Specification |
|---|---|
| Objective | Qualitative and quantitative determination of major and minor capsaicinoids. |
| Instrumentation | HPLC system with Diode Array Detector (DAD). |
| Column | Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 2.5 µm particle size). |
| Mobile Phase | A: Water; B: Acetonitrile. |
| Gradient Program | Start at 40% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL (or maximum volume for good peak shape). |
| Detection Wavelength | 222 nm and 280 nm [1]. |
| Calibration Standards | Prepare capsaicin and dihydrocapsaicin standards in acetonitrile (1.25-500 µg/mL). For this compound, use if available, or report as relative area. |
Understanding the biosynthetic origin of this compound can provide context for your work. It shares the same core pathway, differing only in the specific branched-chain fatty acid precursor. The following diagram illustrates this pathway, highlighting the key genes involved.
Capsaicinoid Biosynthesis Pathway
The table below summarizes key methodologies from recent studies for the determination of this compound and other capsaicinoids.
| Methodology | Key Feature for Solvent Reduction | Analysis Time | Separation Target | Citation |
|---|---|---|---|---|
| HPLC with Monolithic Column | Faster flow rates at lower back pressure; shorter column length | ~7 minutes | Nordihydrocapsaicin, Capsaicin, Dihydrocapsaicin, This compound, Homodihydrocapsaicin [1] | |
| LC-MS with Monolithic Silica Capillary | Low flow rates (nano-flow); minimal sample/solvent consumption | ~15 minutes (gradient) | The five major capsaicinoids, including This compound [2] | |
| UPLC-Mass Spectrometry | Uses sub-2µm particles for high efficiency; reduced solvent volume per run | <9 minutes | Nordihydrocapsaicin, Capsaicin, Dihydrocapsaicin, This compound, Homodihydrocapsaicin [3] |
This method provides a balance of speed, resolution, and reduced solvent consumption using standard HPLC equipment [1].
This method can separate five major capsaicinoids, including this compound, in approximately 7 minutes, significantly faster than traditional particle-packed columns [1].
Q1: Why is my chromatographic resolution poor after switching to a monolithic column?
Q2: How can I further minimize solvent waste in my lab?
Q3: My capsaicinoid peaks are tailing. What could be the cause?
The workflow below summarizes the decision-making process for developing a solvent-efficient method.
The table below summarizes the known information about these three capsaicinoids. Data for capsaicin and dihydrocapsaicin is well-established, while details for homocapsaicin are limited.
| Property | Capsaicin | Dihydrocapsaicin (DHC) | This compound |
|---|---|---|---|
| Relative Abundance | 69-70% of total capsaicinoids [1] | 22-25% of total capsaicinoids [1] | ~1% of total capsaicinoids [2] |
| Molecular Formula | C18H27NO3 [3] [4] | C18H29NO3 [1] | Information Missing |
| Chemical Structure | Unsaturated acyl chain (C=C double bond) [1] | Saturated acyl chain (all single bonds) [1] | Homolog with a longer acyl chain [2] [5] |
| Scoville Heat Units (SHU) | ~16 Million (synthetic) [1] | Information Missing | Information Missing |
| Anticancer Activity (Evidence Level) | Extensive in vitro and in vivo data for various cancers [3] [6] | Strong in vitro data (e.g., cervical, glioma); enhances TNF-α-induced apoptosis [7] [8] | Information Missing |
| Analgesic Application | FDA-approved topical patches (8%) [2] [3] | Information Missing | Information Missing |
| Key Known Mechanisms | Agonist of TRPV1; depletes substance P; induces apoptosis via ROS, Ca2+ influx, mitochondrial pathway [2] [3] [8] | Agonist of TRPV1; induces apoptosis via ROS and Ca2+; inhibits TAK1/NF-κB survival pathway [7] [8] | Information Missing |
While data on this compound is scarce, experimental protocols and findings for capsaicin and dihydrocapsaicin are robust and可以提供 methodological insights.
Anticancer Activity Assays:
Pathway Inhibition Assays:
Chili Extract Topoisomerase Assay Workflow
The anticancer effects of the major capsaicinoids are mediated through complex, multi-pathway mechanisms, as summarized below.
The diagram below integrates these key pathways for capsaicin and dihydrocapsaicin.
Key Anticancer Pathways of Capsaicin and Dihydrocapsaicin
Capsaicinoids are a class of compounds responsible for the spiciness of chili peppers, and they exert their effect primarily by activating the TRPV1 ion channel [1] [2]. While capsaicin and dihydrocapsaicin are the most abundant and studied, homocapsaicin is a minor analog present in much smaller quantities [1] [2].
The table below summarizes the available data on key capsaicinoids:
| Capsaicinoid | Relative Abundance | TRPV1 Agonist Activity | Quantitative Binding Affinity Data |
|---|---|---|---|
| Capsaicin | Primary (most abundant) | Potent agonist [3] [4] | EC₅₀ in sub-micromolar range [3]; Association constant ~10 M⁻¹ for wild-type subunit [5] |
| Dihydrocapsaicin | Primary | Potent agonist, similar spiciness to capsaicin [3] [2] | Similar potency to capsaicin based on Scoville scale [3] [2] |
| Nordihydrocapsaicin | Minor | Agonist [4] | Information missing in search results |
| This compound | Minor (approx. 1% of total) [2] | Confirmed agonist [1] [4] | Information missing in search results |
| Homodihydrocapsaicin | Minor | Agonist [3] [4] | Information missing in search results |
Molecular docking simulations indicate that different capsaicinoids can interact with the TRPV1 receptor with similar predicted binding energy values [1]. This suggests that this compound likely has an affinity comparable to other capsaicinoids, but direct quantitative measurement is needed for a precise comparison.
Understanding how binding is studied can provide context for the missing data. Key experimental approaches include:
The following diagram illustrates a general workflow for investigating TRPV1 binding, integrating methods from the cited research:
The table below summarizes key findings on this compound and total capsaicinoid content from comparative studies.
| Species / Cultivar | Total Capsaicinoids | This compound Content & Notes | Source Context |
|---|---|---|---|
| Capsicum chinense (e.g., 'Carolina Reaper') | Up to 7334.3 mg/100 g DW | Highest levels; this compound is part of the 3.5-5 times higher total capsaicinoid content compared to C. annuum and C. baccatum. [1] | |
| Capsicum chinense × frutescens | High | High levels; this compound is part of the 3.5-5 times higher total capsaicinoid content compared to C. annuum and C. baccatum. [1] | |
| Capsicum annuum (Various cultivars) | Lower | Lower levels; this compound is consistently a minor component. [1] | |
| Capsicum baccatum (Various cultivars) | Lower | Lower levels; this compound is consistently a minor component. [1] | |
| General *Capsicum* (Various species) | — | Typically constitutes about 1% of the total capsaicinoid mixture. [2] [3] | Review Articles |
The methodologies from key studies provide a reliable framework for quantifying this compound.
This method was used to analyze 21 cultivars across four species and can separate and quantify all five major capsaicinoids. [1]
This method offers a faster analysis, separating all five major capsaicinoids in under 9 minutes. [4]
The following diagram illustrates the biosynthetic pathway of capsaicinoids, showing where this compound is produced.
The table below summarizes the basic chemical characteristics of the major and minor capsaicinoids. Homocapsaicin is consistently identified as a minor constituent.
| Capsaicinoid | Relative Abundance | Chemical Structure Difference | Pungency |
|---|---|---|---|
| Capsaicin | Major (typically 30-50% of total) [1] [2] | 9-carbon unsaturated side chain [3] | Standard for pungency (Reference) [4] |
| Dihydrocapsaicin | Major (typically 30-50% of total) [1] [2] | 9-carbon saturated side chain [1] | Similar to or slightly less than capsaicin [4] |
| Nordihydrocapsaicin | Minor (approx. 7%) [4] | 7-carbon saturated side chain | About half the pungency of capsaicin [4] |
| This compound | Minor (approx. 1%) [4] [5] | 10-carbon side chain (1 methylene group longer than capsaicin) [5] | Not well quantified, but less than major capsaicinoids |
| Homodihydrocapsaicin | Minor [1] | 10-carbon saturated side chain [5] | Not well quantified |
The search results confirm that capsaicinoids, as a class, possess antioxidant activity, but detailed studies are focused on the major compounds [3].
For a rigorous comparison, the following analytical methodologies from the search results can be employed.
A common and effective protocol for extracting capsaicinoids from pepper samples is as follows [6]:
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for separating and quantifying individual capsaicinoids [6] [1].
The DPPH assay is a standard method to evaluate the free radical scavenging ability of antioxidants [3].
The diagram below illustrates the logical workflow for a comprehensive study to compare the antioxidant activity of different capsaicinoids, incorporating the protocols above.
Based on the available data, this compound is confirmed to be a minor capsaicinoid with a chemical structure very similar to the major compounds. It is reasonable to hypothesize that it possesses antioxidant activity, but its specific efficacy and potency relative to capsaicin and dihydrocapsaicin remain unquantified in the public literature.
To fill this knowledge gap, future research should:
The table below summarizes two chromatography-based methods capable of analyzing homocapsaicin alongside other capsaicinoids.
| Method | Key Separation Details | Analyte(s) Included | Performance Data | Application & Context |
|---|
| Reversed-Phase HPLC-DAD [1] | - Column: C8
Here is a more detailed breakdown of the experimental workflows for the methods described above.
1. HPLC-DAD Method for Capsicum Extracts [1]
2. UPLC-MS Method for Multiple Capsaicinoids [2]
The following diagram outlines the general workflow for analyzing this compound and other capsaicinoids using an HPLC-DAD method, synthesizing the protocols from the search results.
While the search results provide robust methods for analysis, here are some points to consider for a complete validation against a reference standard:
The table below summarizes the key structural and functional characteristics of these two minor capsaicinoids.
| Characteristic | This compound | Homodihydrocapsaicin |
|---|---|---|
| IUPAC Name | Information missing from search results | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide [1] |
| Alkyl Chain Structure | 9-Methyl-8-(E)-nonenoic acid vanillylamide [2] | 9-Methyldecanoic acid vanillylamide [1] |
| Key Structural Feature | Unsaturated carbon chain (contains a double bond) [2] | Saturated carbon chain (no double bonds) [2] |
| Relative Pungency (Scoville Heat Units x 100,000) | 86 [2] | 86 [2] / 8,600,000 SHU total [1] |
| Relative Abundance | Minor capsaicinoid (contributes little to total pungency) [3] | Minor capsaicinoid (~1% of total capsaicinoids mixture) [1] |
| Reported Biological Activities | Information missing from search results | • Phytotoxic effects on lettuce seedling growth [4] • Produces a "numbing burn" in the throat [1] |
High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying individual capsaicinoids, including this compound and homodihydrocapsaicin [3] [5].
The following diagram illustrates a generalized workflow for analyzing these compounds in pepper samples:
While the structural data is clear, the search results reveal a significant lack of detailed experimental data on the specific effects of this compound and homodihydrocapsaicin.
| Capsicum Species / Cultivar | Observed Accumulation Pattern for Homocapsaicin (h-C) | Maximum Reported Content | Comparison to Other Capsaicinoids |
|---|---|---|---|
| Malagueta Pepper (Capsicum frutescens) [1] | Shows a different evolution pattern compared to dihydrocapsaicin-like compounds (n-DHC, DHC, h-DHC). | Not specified | A minor component; capsaicin (C) is the major capsaicinoid, followed by dihydrocapsaicin (DHC) [1]. |
| Cayenne Pepper (Capsicum annuum L.) [2] [3] | One of the five major capsaicinoids monitored, but its specific accumulation trend relative to others is not detailed in the abstract. | Not specified | Capsaicin and dihydrocapsaicin represent the vast majority (79-90%) of total capsaicinoids [2] [3]. |
| Padrón Pepper (Capsicum annuum) [4] | Appears only in the final stage of fruit maturation. | Detected at 42 days post-flowering | Four capsaicinoids were identified; capsaicin, dihydrocapsaicin, and nordihydrocapsaicin accumulated throughout development, while This compound was detected late [4]. |
The comparative data is derived from rigorous analytical chemistry techniques. Here are the methodologies from the core studies cited.
1. Study on Malagueta Pepper (Capsicum frutescens) [1]
2. Study on Padrón Pepper (Capsicum annuum) [4]
The following diagram illustrates the general experimental workflow for studying capsaicinoid accumulation and the key relationships between major and minor compounds like this compound, based on the methodologies described.
It is important to note that a comprehensive, direct comparison of the accumulation curves for all capsaicinoids, including this compound, from a single study is not available in the current search results. The genetic and environmental factors controlling the specific biosynthesis of this compound also remain an area for further research [5].
The table below summarizes the core methodologies from a recent study that quantified this compound alongside other capsaicinoids.
| Aspect | Methodology Description |
|---|---|
| Application Context | Analysis of capsaicinoids (including this compound) in chili olive oil [1]. |
| Sample Preparation | Liquid-liquid extraction of oil sample with 70% methanol, vortex mixing, ultrasonication, centrifugation, and filtration [1]. |
| Separation & Quantification | HPLC-PDA-MS (High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry detection) [1]. |
| Column | Gemini C18 column (150 × 4.60 mm, 3 µm) [1]. |
| Quantification Approach | This compound was calculated based on the capsaicin standard [1]. |
While a formal inter-laboratory validation study was not found, the existing information points to a validated approach and key considerations for your own work.
To build upon this information, you could:
The table below summarizes the key characteristics of capsaicin and capsiate based on current research.
| Feature | Capsaicin | Capsiate |
|---|---|---|
| Chemical Nature | Pungent vanillylamide alkaloid (e.g., trans-8-methyl-N-vanillyl-6-nonenamide) [1] [2]. | Non-pungent capsaicin analog from CH-19 sweet peppers [3]. |
| Primary Receptor | Agonist of Transient Receptor Potential Vanilloid 1 (TRPV1) [1] [4]. | Also an agonist of TRPV1 [3]. |
| Key Pharmacological Effects | Analgesia, antioxidant, anti-obesity, antitumor (promotes apoptosis in various cancer cell lines) [1] [4] [2]. | Promotes negative energy balance; supports weight management [3]. |
| Mechanism of Analgesia | Activates, then "defunctionalizes" TRPV1 receptors, leading to long-lasting non-responsiveness to pain stimuli [1] [4]. | Data is limited, but as a TRPV1 agonist, it is presumed to have a similar, though potentially slower, defunctionalization mechanism [3]. |
| Mechanism of Anti-Obesity | Increases energy expenditure and fat oxidation; increases sensation of fullness [3]. | Promotes negative energy balance, though one study found no change in energy intake or appetite at a 2mg dose [3]. |
| Antitumor Mechanisms | Induces apoptosis via ROS generation, mitochondrial depolarization, cytochrome c release, and caspase-3 activation [2]. | Specific data on antitumor effects is not available in the searched literature. |
| Pungency & Acceptability | Pungent; its strong flavor can limit consumer acceptance and compliance [3]. | Non-pungent; more acceptable to individuals who avoid spicy foods [3]. |
| Clinical Applications | FDA-approved 8% dermal patch (Qutenza) for neuropathic pain [1] [4] [2]. | Primarily investigated as a dietary supplement for weight management [3]. |
For reliable and reproducible research, here are the methodologies and key findings from cited studies on energy balance and antitumor effects.
A randomized cross-over trial compared the effects of a single oral dose of capsaicin and capsiate (2 mg each) in 24 healthy, lean individuals [3].
Numerous in vivo studies demonstrate capsaicin's antitumor efficacy across various cancer models [1].
Capsaicin and capsiate share a primary molecular target, the TRPV1 receptor. The following diagram outlines the core signaling pathway triggered by receptor activation, which underpins multiple pharmacological effects.
Homocapsaicin is consistently reported as a minor component, typically constituting about 1% of the total capsaicinoid mixture [1] [2] [3]. The tables below compile the specific quantitative data found in the search results.
Table 1: Capsaicinoid Content in Different Pepper Genotypes
| Genotype (Species) | Total Capsaicinoids (µg/g dry weight) | Key Findings & Context | Source |
|---|---|---|---|
| Bhut Jolokia (C. chinense x C. frutescens) | Capsaicin: 1,586 - 1,734 µg/g | Highest capsaicin content among studied varieties. Vitamin C content was also the highest (570 µg/g). Grown in southern Hungary. [4] | [4] |
| Cserkó (C. annuum) | Capsaicin: 514 - 772 µg/g | Lowest capsaicin content among studied varieties. Content significantly increased in the warmer, rainier season. [4] | [4] |
| Chiltepín (C. annuum) | 31.84 mg/g (≈31,840 µg/g) | Highest pungency of the varieties studied in Mexico. Grown in the semi-arid Comarca Lagunera region. [5] | [5] |
| Alata 10 & 15 (C. annuum) | Not detected | Turkish pepper genotypes that are non-pungent, used as a reference in the study. [6] | [6] |
Table 2: Impact of Environmental Factors on Capsaicinoid Content
| Factor | Observed Effect on Capsaicinoids | Genotype / Study Context |
|---|---|---|
| Temperature & Precipitation | Content increased with higher precipitation and lower temperature in one season for the Cserkó variety. [4] | Four genotypes in Southern Hungary [4] |
| Content response varied: increased in Serrano, Puya, Ancho, Guajillo, Bell; decreased in De árbol and Jalapeño. [5] | Eight varieties of C. annuum in Mexico [5] | |
| High Temperature Stress | A cause of both thermic and hydric stress in crops, impacting productivity and fruit quality. [5] | Varieties grown in semi-desert region of Mexico [5] |
| Fruit Maturity | Capsaicin levels were significantly higher in green mature fruit compared to red ripe fruit. [7] | Chiltepin pepper [7] |
| Nitrogen Fertilization | Nitrogen availability directly affects capsaicin accumulation (synthesis requires 3 mol of nitrogen per mole of capsaicin). [7] | General requirement for capsaicinoid biosynthesis [7] |
The following methodologies are representative of the protocols used in the cited studies to generate the data above.
1. HPLC-DAD Analysis for Capsaicinoids [4] [6] This was a common method across multiple studies for identifying and quantifying individual capsaicinoids.
2. Spectrophotometric Method for Total Capsaicinoids [7] This method is used as a faster alternative to HPLC for estimating total capsaicinoid content.
The following diagram illustrates the general biosynthetic pathway of capsaicinoids, which is crucial for understanding how genetic and environmental factors can influence the final concentration of compounds like this compound.
The data and methodologies presented lead to several key points for a research audience: